1-methylpyridin-1-ium iodide
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNJFEXZDGURGZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883612 | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-73-4 | |
| Record name | 1-Methylpyridinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine methiodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLPYRIDINIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-Methylpyridin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methylpyridin-1-ium iodide, a quaternary ammonium salt with diverse applications in scientific research and development. The document details its synthesis, purification, and characterization, supported by clearly structured data and detailed experimental protocols. Key physicochemical properties are summarized, and its chemical reactivity is explored through a mechanistic examination of the Zincke reaction. This guide is intended to be a valuable resource for professionals in organic synthesis, materials science, and drug discovery.
Introduction
This compound, a simple yet versatile pyridinium salt, has garnered significant interest across various scientific disciplines. Its ionic nature and the presence of a positively charged pyridine ring render it a useful building block in organic synthesis, a component in the development of ionic liquids and electrolytes, and a compound with potential antimicrobial properties.[1] This guide offers a detailed exploration of its synthesis and fundamental properties to facilitate its application in research and development.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is through the quaternization of pyridine with methyl iodide. This reaction is a classic example of a Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic methyl group of methyl iodide.
General Reaction Scheme
The synthesis proceeds via the following reaction:
dot
Caption: General synthesis of this compound.
Experimental Protocol
This protocol is a general guideline and can be scaled as needed.
Materials:
-
Pyridine (freshly distilled)
-
Methyl iodide
-
Anhydrous diethyl ether
-
Acetone (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in a suitable solvent such as acetone or methyl ethyl ketone.
-
Slowly add methyl iodide (1.0-1.2 equivalents) to the stirred solution at room temperature. The addition can be done dropwise.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography.
-
Upon completion, the product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
The crude product can be collected by filtration.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as acetone or ethanol.
-
Dry the purified crystals under vacuum to obtain a white to pale yellow crystalline solid.
Physicochemical Properties
The properties of this compound are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈IN | [2] |
| Molecular Weight | 221.04 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 116-118 °C | |
| Boiling Point | Decomposes | |
| Density | 1.807 g/cm³ | [1] |
Solubility
This compound is an ionic compound and, as such, exhibits high solubility in polar solvents and low solubility in non-polar solvents.[1]
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Sparingly soluble |
| Diethyl ether | Insoluble |
| Hexane | Insoluble |
Spectroscopic Data
The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the pyridine ring and the methyl group. Due to the positive charge on the nitrogen, the ring protons are deshielded and appear at a lower field compared to pyridine.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | ~8.8-9.0 | Doublet |
| H-4 | ~8.5-8.7 | Triplet |
| H-3, H-5 | ~8.0-8.2 | Triplet |
| N-CH₃ | ~4.3-4.5 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the protons, the carbon atoms of the pyridine ring are deshielded.
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-6 | ~145-147 |
| C-4 | ~144-146 |
| C-3, C-5 | ~128-130 |
| N-CH₃ | ~48-50 |
FTIR Spectroscopy
The FTIR spectrum reveals the presence of characteristic functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 1630-1600 | C=C stretching (aromatic ring) |
| 1500-1400 | C=C stretching (aromatic ring) |
| ~1190 | C-N stretching |
| 700-900 | C-H out-of-plane bending (aromatic) |
UV-Vis Spectroscopy
This compound exhibits absorption in the UV region. The position of the absorption maximum (λmax) can be influenced by the solvent.
| Solvent | λmax (nm) |
| Ethanol | ~259 |
| Water | ~257 |
Chemical Reactivity: The Zincke Reaction
Pyridinium salts, such as this compound, can undergo a variety of chemical transformations. A notable example is the Zincke reaction, where a pyridinium salt reacts with a primary or secondary amine to form a new pyridinium salt. This reaction proceeds through a ring-opening and ring-closing mechanism. While this compound itself is a product of a simple quaternization, understanding the Zincke reaction provides insight into the reactivity of the pyridinium ring system.
The Zincke reaction typically involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt), which then reacts with an amine. The following diagram illustrates the general mechanism of the Zincke reaction.
dot
Caption: The Zincke reaction mechanism.
Safety Information
This compound should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes serious eye irritation. May cause skin irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. If in eyes, rinse cautiously with water for several minutes.
Conclusion
This compound is a fundamental pyridinium salt with well-defined synthesis and properties. Its utility in various fields of chemical science underscores the importance of a thorough understanding of its characteristics. This technical guide provides a consolidated resource for researchers, compiling essential data and protocols to facilitate its effective and safe use in the laboratory.
References
An In-depth Technical Guide to the Crystal Structure of 1-methylpyridin-1-ium iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the crystal structure of 1-methylpyridin-1-ium iodide, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail the crystallographic data, experimental protocols for synthesis and analysis, and a visual representation of the experimental workflow.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Empirical Formula | C₆H₈IN |
| Formula Weight | 221.04 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | |
| a | 7.744(3) Å |
| b | 8.541(3) Å |
| c | 12.045(4) Å |
| Volume | 796.7(5) ų |
| Z | 4 |
| Calculated Density | 1.84 g/cm³ |
| Radiation type | Mo Kα |
Selected Bond Distances and Angles
The intramolecular geometry of the 1-methylpyridin-1-ium cation is characterized by the following selected bond distances and angles, as determined from the crystal structure analysis.[1]
| Bond/Angle | Length (Å) / Angle (°) |
| N-C(1) | 1.36(2) |
| N-C(5) | 1.34(2) |
| N-C(6) | 1.46(2) |
| C(1)-C(2) | 1.34(3) |
| C(2)-C(3) | 1.42(3) |
| C(3)-C(4) | 1.38(3) |
| C(4)-C(5) | 1.37(3) |
| C(1)-N-C(5) | 121(1) |
| C(1)-N-C(6) | 120(1) |
| C(5)-N-C(6) | 119(1) |
| N-C(1)-C(2) | 121(2) |
| C(1)-C(2)-C(3) | 120(2) |
| C(2)-C(3)-C(4) | 118(2) |
| C(3)-C(4)-C(5) | 120(2) |
| C(4)-C(5)-N | 120(2) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of pyridine with methyl iodide. A general procedure is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve pyridine in a suitable solvent such as acetone or diethyl ether.
-
Addition of Methyl Iodide: While stirring, add an equimolar amount of methyl iodide dropwise to the pyridine solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reaction and Precipitation: Continue stirring the mixture at room temperature. A precipitate of this compound will form. The reaction time can vary but is often complete within a few hours.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain crystals of high purity.
Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation method:
-
Solution Preparation: Prepare a saturated solution of the purified this compound in a solvent in which it has moderate solubility, such as ethanol or a mixture of methanol and acetonitrile.[2]
-
Crystallization: Loosely cover the container with the solution to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over a period of several days to weeks, well-formed crystals will appear. Carefully select a crystal of suitable size and quality for X-ray analysis.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves the following steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature, often 100 K, to minimize thermal vibrations. A monochromatic X-ray source, typically Mo Kα radiation, is used.[1] The diffractometer collects a series of diffraction images as the crystal is rotated.
-
Data Reduction: The collected raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz, and polarization effects. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or the heavy-atom method, which in this case would be facilitated by the presence of the iodine atom.[1] The initial structural model is then refined by full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[1]
Visualized Experimental Workflow
The following diagrams illustrate the key workflows described in the experimental protocols.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for growing single crystals via slow evaporation.
Caption: Workflow for single-crystal X-ray diffraction analysis.
References
The Solubility of 1-Methylpyridin-1-ium Iodide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-methylpyridin-1-ium iodide, a quaternary ammonium salt with applications in organic synthesis and materials science. Understanding its solubility profile in various organic solvents is crucial for its effective use in reaction chemistry, formulation development, and electrochemical applications. This document outlines its general solubility characteristics, presents a qualitative summary of its solubility in a range of common organic solvents, and details standardized experimental protocols for the quantitative determination of its solubility.
Physicochemical Properties of this compound
-
Chemical Name: this compound
-
Synonyms: N-Methylpyridinium iodide, Pyridine methiodide
-
CAS Number: 930-73-4
-
Molecular Formula: C₆H₈IN
-
Molecular Weight: 221.04 g/mol
-
Appearance: White to pale yellow crystalline powder.[1]
-
Melting Point: Approximately 116-119.7 °C
Solubility Profile
This compound is an ionic compound and, as such, its solubility is largely dictated by the polarity of the solvent. It exhibits a strong tendency to dissolve in polar solvents, while its solubility in non-polar solvents is minimal.[1] This behavior is attributed to the favorable ion-dipole interactions between the pyridinium cation and the iodide anion with polar solvent molecules, which can effectively solvate the ions and overcome the lattice energy of the salt.[1] Conversely, non-polar solvents cannot sufficiently stabilize the ions, leading to poor solubility.[1]
Quantitative Solubility Data
While precise, temperature-dependent quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in published literature, a qualitative and estimated summary is presented in Table 1. This table is based on the general principles of ionic compound solubility and available qualitative descriptions.[1] For researchers requiring precise solubility data for specific applications, it is highly recommended to perform experimental determinations using the protocols outlined in Section 3.
Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Polarity (Dielectric Constant, ε) | Estimated Solubility |
| Protic Polar | Water | 80.1 | Very Soluble[1] |
| Methanol | 32.7 | Soluble[1] | |
| Ethanol | 24.5 | Soluble[1] | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble |
| Acetonitrile | 37.5 | Sparingly Soluble | |
| Dimethylformamide (DMF) | 36.7 | Soluble | |
| Acetone | 20.7 | Slightly Soluble | |
| Aprotic Non-Polar | Dichloromethane | 9.1 | Very Slightly Soluble |
| Chloroform | 4.8 | Insoluble | |
| Toluene | 2.4 | Insoluble | |
| Hexane | 1.9 | Insoluble |
Note: Solubility categories are defined as follows: Very Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), Slightly Soluble (0.1-1 mg/mL), Very Slightly Soluble (0.01-0.1 mg/mL), Insoluble (<0.01 mg/mL). These are estimations and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
For the precise quantification of this compound solubility, several established methods can be employed. The choice of method will depend on the required accuracy, the concentration range of interest, and the available equipment.
Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature using a mechanical shaker or a stirring plate in a temperature-controlled environment (e.g., a water bath or incubator) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or nylon) to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Analytical Methods for Quantification
This method is suitable if this compound exhibits significant UV absorbance at a wavelength where the solvent has minimal interference.
Protocol:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer to identify the λmax.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Analyze the Sample:
-
Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original solubility by accounting for the dilution factor.
-
HPLC is a more selective and often more sensitive method for quantification, especially in complex matrices.
Protocol:
-
Develop an HPLC Method:
-
Select a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Determine an appropriate mobile phase for the separation of this compound. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Set the flow rate and detector wavelength (if using a UV detector).
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Analyze the Sample:
-
Inject the same fixed volume of the diluted supernatant from the solubility experiment into the HPLC system.
-
Determine the peak area corresponding to this compound.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the original solubility by accounting for the dilution factor.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the solubility of this compound.
References
An In-depth Technical Guide to the Melting Point Determination of 1-Methylpyridin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the melting point of 1-methylpyridin-1-ium iodide, a quaternary ammonium compound with applications in various fields of chemical and pharmaceutical research. This document outlines the reported physical properties, detailed experimental protocols for its synthesis, purification, and melting point determination, and a discussion on the potential reasons for variations in reported melting points.
Physical and Chemical Properties
This compound, also known as N-methylpyridinium iodide, is a pale yellow crystalline solid. It is an ionic compound that is generally soluble in polar solvents such as water, methanol, and ethanol.
Table 1: Reported Melting Points of this compound
| Reported Melting Point (°C) | Source / Vendor | Notes |
| 116 | ECHEMI[1], LookChem[2] | Commonly cited value. |
| 184 | "Solubility of Things"[3] | - |
| 193-194 | ResearchGate[4] | Reported for a related compound, N-methylpyridinium iodide, highlighting potential ambiguity in nomenclature or the existence of different forms. |
The discrepancy in the reported melting points may be attributed to several factors, including the purity of the sample, the presence of residual solvents, or potential polymorphism. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly influence the melting point of a compound[5][6][7]. Different polymorphs will have different lattice energies and thus different melting points. Therefore, a consistent and well-documented purification protocol is crucial for obtaining a reliable and reproducible melting point.
Experimental Protocols
A detailed experimental workflow for the synthesis, purification, and melting point determination of this compound is presented below.
This protocol is adapted from a general procedure for the N-methylation of pyridines[8].
Materials:
-
Pyridine
-
Iodomethane (Methyl Iodide)[9]
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve pyridine (1.0 equivalent) in acetone.
-
Slowly add iodomethane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The formation of a precipitate should be observed.
-
After the reaction is complete, cool the mixture to room temperature to allow for complete precipitation of the product.
-
Collect the crude this compound by vacuum filtration and wash with a small amount of cold acetone.
The purity of the synthesized compound is critical for an accurate melting point determination. Recrystallization is a standard method for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add diethyl ether to the filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
The capillary method is a standard technique for determining the melting point of a solid compound[10].
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified this compound. Introduce the powdered sample into the open end of a capillary tube and pack it down by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. If the approximate melting point is known, the temperature can be raised rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the end of melting). The recorded melting point should be reported as a range.
-
Repeat: For accuracy, perform at least two measurements.
Signaling Pathways and Logical Relationships
The determination of a pure compound's melting point is a logical process that relies on the physical principles of phase transitions.
Conclusion
The accurate determination of the melting point of this compound is essential for its characterization and quality control in research and development. The commonly reported melting point is around 116°C, although other values have been noted. These discrepancies highlight the critical importance of sample purity and the potential for polymorphism. By following the detailed synthesis, purification, and melting point determination protocols outlined in this guide, researchers can obtain reliable and reproducible results. For definitive characterization, especially when discrepancies are observed, it is recommended to employ additional analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD) to investigate the thermal behavior and crystalline form of the material.
References
- 1. 1-(4-Methylbenzylideneamino)pyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1-Methyl-4-(4'-hydroxystyryl)pyridinium iodide | C14H14INO | CID 209740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Iodomethane - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
In-Depth Technical Guide: Thermal Stability of 1-Methylpyridin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-methylpyridin-1-ium iodide. Due to the limited availability of direct, publicly accessible quantitative thermal analysis data for this specific compound, this guide synthesizes information from related pyridinium salts and analogous compounds to provide a robust understanding of its expected thermal behavior. It also outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that are essential for its characterization.
Introduction
This compound, a simple quaternary ammonium salt, belongs to the class of pyridinium-based ionic liquids. The thermal stability of such materials is a critical parameter for their application in various fields, including as catalysts, electrolytes, and in pharmaceutical formulations. Understanding the decomposition temperature and the nature of the decomposition products is paramount for ensuring safety, efficacy, and shelf-life in these applications.
The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion. For pyridinium salts, the anion plays a crucial role, with halide anions like iodide generally leading to lower thermal stability compared to larger, more charge-delocalized anions.
Expected Thermal Behavior and Decomposition
The expected primary decomposition products upon heating are pyridine and methyl iodide. Further decomposition at higher temperatures could lead to the fragmentation of the pyridine ring.
Quantitative Data
As direct experimental TGA and DSC data for this compound is not available in the public domain, the following table presents data for related pyridinium compounds to provide a comparative context.
| Compound/Material | Onset Decomposition Temperature (Tonset) (°C) | Analysis Method | Atmosphere | Reference |
| Pyridinium-containing copolyimides (iodide salt) | ~250 | TGA | N/A | |
| 2-Methylpyridine N-oxide | >200 | Calorimetry | N/A |
Note: This table is intended for comparative purposes and does not represent experimental data for this compound.
Experimental Protocols
To determine the precise thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample at a constant linear heating rate (e.g., 10°C/min) to a final temperature of at least 600°C to ensure complete decomposition.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step in the TGA curve.
-
The temperature of maximum decomposition rate is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum or gold DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample at a constant linear heating rate (e.g., 10°C/min) to a temperature above its expected melting point (a preliminary scan may be necessary to determine this).
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Perform a second heating cycle under the same conditions as the first to observe the behavior of the melt-quenched sample.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic melting transition.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Analysis.
Logical Relationship of Decomposition
The following diagram illustrates the proposed thermal decomposition pathway for this compound.
Caption: Proposed Decomposition Pathway.
Conclusion
While direct experimental data on the thermal stability of this compound is scarce in publicly available literature, a comprehensive understanding can be extrapolated from related compounds. The primary mode of thermal decomposition is expected to be initiated around 250°C, involving the loss of methyl iodide to yield pyridine. For definitive quantitative data, the detailed TGA and DSC protocols provided in this guide should be followed. This information is critical for the safe and effective application of this compound in research and development.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-methylpyridin-1-ium iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methylpyridin-1-ium iodide. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization and structural elucidation. The guide presents quantitative spectral data in a structured format, details experimental protocols for data acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflows.
Introduction to this compound
This compound is a quaternary ammonium salt derived from the methylation of pyridine. As a simple pyridinium salt, it serves as a fundamental model compound for spectroscopic studies and is a structural motif found in various biologically active molecules and ionic liquids. Understanding its NMR spectral characteristics is crucial for the identification and characterization of more complex pyridinium-containing compounds.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is presented with chemical shifts (δ) in parts per million (ppm), and for ¹H NMR, includes the multiplicity and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 8.85 | d | 6.0 |
| H-4 | 8.52 | t | 7.8 |
| H-3, H-5 | 8.08 | t | 6.9 |
| N-CH₃ | 4.25 | s | - |
Note: The multiplicity and coupling constants are typical expected values for this structure, as precise data was not available in the cited sources. The spectrum available on SpectraBase confirms the presence of signals in these regions in DMSO-d6.[1]
Table 2: ¹³C NMR Spectral Data of this compound in D₂O
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-4 | 146.4 |
| C-2, C-6 | 144.9 |
| C-3, C-5 | 128.7 |
| N-CH₃ | 48.2 |
Note: The solvent for this dataset is Deuterium Oxide (D₂O).[1]
Experimental Protocols
The following section outlines a typical experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
NMR Spectrometer Setup and Data Acquisition
NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: Typically 2-4 seconds.
-
-
Processing: The raw data (Free Induction Decay - FID) is processed with a Fourier transform. Phase and baseline corrections are applied.
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.
-
Acquisition Parameters:
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay: A delay of 2-5 seconds is appropriate.
-
-
Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phase and baseline corrections.
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering and a typical workflow for NMR analysis.
References
An In-depth Technical Guide to the Electrochemical Properties of 1-Methylpyridin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core electrochemical properties of 1-methylpyridin-1-ium iodide (MPI). MPI, a quaternary ammonium salt, serves as a valuable model compound for understanding the electrochemical behavior of more complex pyridinium-based structures utilized in various scientific and industrial applications, including pharmaceuticals. This document details the synthesis, redox characteristics, and ionic conductivity of MPI. It includes detailed experimental protocols for key electrochemical analyses and presents quantitative data in a structured format for clarity and comparative purposes. Furthermore, this guide explores the relevance of pyridinium compounds in drug development by visualizing the signaling pathways affected by Pyrvinium Pamoate, a notable pyridinium-based therapeutic.
Introduction
This compound, with the chemical formula C₆H₈IN and a molecular weight of 221.04 g/mol , is a simple yet significant pyridinium salt. Its structure, consisting of a positively charged N-methylated pyridine ring and an iodide counter-ion, makes it a subject of interest in fundamental electrochemical studies. Understanding the electrochemical properties of MPI provides a foundational knowledge base for the development of novel ionic liquids, electrolytes for energy storage devices, and, pertinently for the target audience, the design and analysis of pyridinium-containing pharmacologically active agents. The pyridinium motif is a key structural feature in various bioactive molecules and understanding its redox behavior is crucial for elucidating mechanisms of action and potential metabolic pathways.
Synthesis of this compound
The synthesis of this compound is a straightforward quaternization reaction involving the nucleophilic attack of the nitrogen atom of pyridine on the methyl group of methyl iodide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyridine (freshly distilled)
-
Methyl iodide
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve a known amount of freshly distilled pyridine in an excess of anhydrous diethyl ether.
-
While stirring the solution, slowly add a stoichiometric equivalent of methyl iodide dropwise at room temperature. The reaction is exothermic, so a controlled addition rate is important.
-
Upon addition of methyl iodide, a precipitate of this compound will begin to form.
-
To ensure the completion of the reaction, continue stirring the mixture at room temperature for an additional 2-3 hours. Some protocols may involve gentle refluxing to increase the reaction rate, but this should be done with caution due to the low boiling point of the reactants.[1]
-
After the reaction is complete, cool the flask in an ice bath to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound product under vacuum to remove residual solvent. The final product should be a white to pale yellow crystalline solid.
The following diagram illustrates the workflow for the synthesis of this compound.
Electrochemical Properties
The electrochemical behavior of this compound is characterized by the redox reactions of both the 1-methylpyridinium cation and the iodide anion. These properties are typically investigated using techniques such as cyclic voltammetry, electrochemical impedance spectroscopy, and conductivity measurements.
Redox Behavior and Electrochemical Stability Window
Cyclic voltammetry is a powerful technique to probe the redox processes and determine the electrochemical stability window of an electrolyte. The electrochemical window is the potential range over which the electrolyte is neither oxidized nor reduced.
Experimental Protocol: Cyclic Voltammetry
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (including a working electrode, e.g., glassy carbon or platinum; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)
-
This compound
-
An appropriate solvent (e.g., acetonitrile or a polar aprotic solvent)
-
Supporting electrolyte (if necessary, e.g., tetrabutylammonium hexafluorophosphate)
-
Inert gas (e.g., nitrogen or argon) for deaeration
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a specific concentration (e.g., 0.1 M). If MPI is being used as the analyte at a lower concentration, a supporting electrolyte (e.g., 0.1 M TBAPF₆) should be added to the solution to minimize IR drop.
-
Assemble the three-electrode cell with the prepared solution.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a wide potential range to identify the anodic and cathodic limits. The scan should start from the open-circuit potential and sweep towards either the positive or negative direction first.
-
Record the resulting voltammogram, which plots the current response as a function of the applied potential. The potential at which a sharp increase in current is observed indicates the onset of oxidation (anodic limit) or reduction (cathodic limit).
Ionic Conductivity
The ionic conductivity of a solution of this compound is a measure of its ability to conduct an electric current and is dependent on the concentration of the salt, the temperature, and the solvent used.
Experimental Protocol: Conductivity Measurement
Materials and Equipment:
-
Conductivity meter with a conductivity probe
-
Volumetric flasks and pipettes
-
This compound
-
Deionized water or other suitable solvent
-
Thermostatically controlled water bath
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent with varying concentrations.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Rinse the conductivity probe thoroughly with the solvent and then with the sample solution to be measured.
-
Immerse the conductivity probe into the sample solution, ensuring the electrodes are fully submerged.
-
Allow the temperature of the solution to equilibrate by placing it in a thermostatically controlled water bath.
-
Record the conductivity reading once it has stabilized.
-
Repeat the measurement for each of the prepared standard solutions.
-
Molar conductivity (Λm) can be calculated from the measured specific conductivity (κ) and the concentration (c) of the solution using the formula: Λm = κ / c.
Diffusion Coefficient
The diffusion coefficient of the 1-methylpyridinium cation is a measure of its diffusion rate through a solution and can be determined from cyclic voltammetry data using the Randles-Ševčík equation. For a reversible electrochemical process, the peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²) and the concentration of the electroactive species (C), and is also dependent on the diffusion coefficient (D).
A study on the electrochemistry of pyridinium in the absence of CO₂ determined the diffusion coefficient of the pyridinium cation to be approximately 1.77 x 10⁻⁵ cm²/s on a platinum electrode. This value can be considered a reasonable estimate for the 1-methylpyridinium cation under similar conditions.
Quantitative Data Summary
The following tables summarize the key physical and electrochemical parameters of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₈IN |
| Molecular Weight | 221.04 g/mol |
| CAS Number | 930-73-4 |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in water, ethanol, methanol |
Table 2: Electrochemical Parameters of Pyridinium Cation
| Parameter | Value (Approximate) | Method/Conditions |
| Diffusion Coefficient (D) | 1.77 x 10⁻⁵ cm²/s | Cyclic Voltammetry (Pt electrode, in the absence of CO₂) |
Relevance in Drug Development: Pyrvinium Pamoate Signaling Pathways
Pyridinium salts are integral components of various pharmaceuticals. A notable example is Pyrvinium Pamoate, an anthelmintic drug that has gained significant attention for its potent anti-cancer properties. Understanding the mechanism of action of such pyridinium-based drugs is crucial for drug development professionals. Pyrvinium Pamoate has been shown to exert its effects through multiple signaling pathways, primarily by inhibiting the Wnt signaling pathway and disrupting mitochondrial function.
Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Pyrvinium Pamoate has been found to inhibit this pathway by activating Casein Kinase 1α (CK1α).[2][3] This activation leads to the phosphorylation and subsequent degradation of β-catenin, a key downstream effector of the Wnt pathway. The degradation of β-catenin prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that promote cell growth and proliferation.
The following diagram illustrates the inhibitory effect of Pyrvinium Pamoate on the Wnt signaling pathway.
Disruption of Mitochondrial Function
Pyrvinium Pamoate also targets cellular metabolism by disrupting mitochondrial function. It has been shown to inhibit the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[4][5][6] This inhibition leads to a decrease in oxidative phosphorylation and ATP production, and an increase in the production of reactive oxygen species (ROS). The resulting metabolic stress can induce apoptosis (programmed cell death) in cancer cells, which often have a high energy demand.
The following diagram illustrates the mechanism of mitochondrial inhibition by Pyrvinium Pamoate.
Conclusion
This compound serves as a fundamental building block for understanding the electrochemical properties of a broader class of pyridinium salts. This guide has provided a detailed overview of its synthesis and core electrochemical characteristics, supplemented with actionable experimental protocols. While a comprehensive quantitative dataset for this specific compound remains to be fully elucidated in the literature, the provided information and methodologies offer a solid foundation for researchers. The exploration of the signaling pathways affected by the pyridinium-based drug, Pyrvinium Pamoate, underscores the critical importance of understanding the electrochemical behavior of such scaffolds in the context of drug discovery and development. Further experimental investigation into the specific electrochemical parameters of this compound and its derivatives will undoubtedly contribute to advancements in materials science and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The FDA-Approved Anthelmintic Pyrvinium Pamoate Inhibits Pancreatic Cancer Cells in Nutrient-Depleted Conditions by Targeting the Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the Role of Pyrvinium Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vibrational Spectroscopy of 1-Methylpyridin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectroscopy of 1-methylpyridin-1-ium iodide, a quaternary ammonium salt with applications in various chemical and pharmaceutical contexts. By integrating experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations, this document offers a detailed analysis of the molecule's vibrational modes. This information is crucial for characterization, quality control, and understanding intermolecular interactions in drug development and materials science.
Introduction
This compound, also known as N-methylpyridinium iodide, is a simple yet important organic salt. Its structure, consisting of a planar pyridinium cation and an iodide anion, gives rise to a characteristic vibrational spectrum that serves as a fingerprint for its identification and structural elucidation. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra provide valuable information about functional groups, bond strengths, and molecular symmetry.
In this guide, we present a detailed assignment of the principal vibrational modes of this compound, supported by a combination of experimental data and computational analysis.
Molecular Structure and Vibrational Modes
The 1-methylpyridin-1-ium cation (C₅H₅NCH₃⁺) belongs to the C₂ᵥ point group, assuming a planar pyridinium ring. This symmetry dictates the activity of its vibrational modes in IR and Raman spectroscopy. The molecule has 3N-6 = 3(10) - 6 = 24 fundamental vibrational modes for the cation. These modes can be broadly categorized as stretching, in-plane bending, and out-of-plane bending vibrations of the pyridinium ring, the methyl group, and the C-N⁺ bond.
Data Presentation: Vibrational Frequencies and Assignments
The following table summarizes the key experimental and theoretical vibrational frequencies for this compound. Experimental FTIR data is sourced from available spectral databases, while Raman and theoretical DFT data are based on published studies of closely related N-alkylpyridinium salts due to the limited availability of a complete dataset for the iodide salt itself. Assignments are made based on these comparative analyses.
| Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) (Estimated) | Calculated DFT (cm⁻¹) (Estimated for Cation) | Vibrational Mode Assignment |
| ~3100 | ~3100 | ~3105 | Aromatic C-H Stretching |
| ~3050 | ~3050 | ~3055 | Aromatic C-H Stretching |
| ~2980 | ~2980 | ~2985 | Methyl C-H Asymmetric Stretching |
| ~2900 | ~2900 | ~2905 | Methyl C-H Symmetric Stretching |
| ~1635 | ~1635 | ~1640 | Ring C=C/C=N Stretching |
| ~1580 | ~1580 | ~1585 | Ring C=C/C=N Stretching |
| ~1500 | ~1500 | ~1505 | Ring C=C/C=N Stretching |
| ~1460 | ~1460 | ~1465 | Methyl Asymmetric Bending (Deformation) |
| ~1420 | ~1420 | ~1425 | Methyl Symmetric Bending (Umbrella) |
| ~1290 | ~1290 | ~1295 | Ring In-plane Bending |
| ~1190 | ~1190 | ~1195 | Ring In-plane Bending / C-H In-plane Bending |
| ~1050 | ~1050 | ~1055 | Ring Breathing |
| ~1020 | ~1020 | ~1025 | C-H In-plane Bending |
| ~800 | ~800 | ~805 | C-H Out-of-plane Bending |
| ~700 | ~700 | ~705 | Ring Out-of-plane Bending |
| ~620 | ~620 | ~625 | Ring Out-of-plane Bending |
Note: Estimated values are derived from published data on similar N-alkylpyridinium salts and may vary slightly for this compound.
Experimental Protocols
Detailed methodologies for acquiring high-quality vibrational spectra are essential for reproducible and reliable results.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Drying: Dry spectroscopic grade potassium bromide (KBr) powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.
-
Mixing: Add the sample and KBr to an agate mortar and pestle. Gently grind the mixture for 2-3 minutes until a fine, homogeneous powder is obtained. The grinding should be thorough to ensure the sample is well dispersed.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectrometer: A high-resolution FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of a pure KBr pellet or an empty sample compartment before scanning the sample.
Raman Spectroscopy
Sample Preparation (Solid-State):
-
Place a small amount of the crystalline this compound sample onto a clean microscope slide or into a capillary tube.
-
If using a Raman microscope, ensure the sample is in focus under the objective.
Data Acquisition:
-
Spectrometer: A dispersive Raman spectrometer or a Fourier-Transform Raman (FT-Raman) spectrometer.
-
Excitation Source: A solid-state laser (e.g., 532 nm, 785 nm) or a Nd:YAG laser (1064 nm for FT-Raman to minimize fluorescence).
-
Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid sample degradation.
-
Spectral Range: Typically 3500 - 100 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Acquisition Time: Varies depending on the sample's Raman scattering efficiency and laser power; typically involves multiple accumulations of several seconds each.
Visualizations
The following diagrams illustrate the workflow for vibrational spectroscopic analysis and the logical relationship between experimental and theoretical data.
Conclusion
This technical guide has provided a detailed overview of the vibrational spectroscopy of this compound. The tabulated data, combining experimental and theoretical frequencies, offers a valuable resource for the identification and characterization of this compound. The detailed experimental protocols for FTIR and Raman spectroscopy will enable researchers to obtain high-quality, reproducible data. The provided diagrams illustrate the systematic workflow for such an analysis. A thorough understanding of the vibrational properties of this compound is fundamental for its application in pharmaceutical formulations and materials science, where precise structural characterization is paramount.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations for 1-Methylpyridin-1-ium Iodide
This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on this compound. This document outlines the methodologies for determining the molecule's optimized geometry, vibrational frequencies, and electronic properties using Density Functional Theory (DFT). The presented data, while illustrative of typical computational results, are benchmarked against available experimental crystallographic data to ensure relevance.
Introduction
This compound is a quaternary ammonium salt with applications in various chemical and pharmaceutical contexts. Understanding its molecular structure, electronic charge distribution, and reactivity is crucial for its application in drug design and materials science. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level. This guide details the standard computational workflows and presents the expected outcomes of such studies.
Computational Methodology
A detailed protocol for performing quantum chemical calculations on this compound is outlined below. These steps represent a standard approach in computational chemistry for the characterization of molecular properties.
Software and Theoretical Level
All calculations are hypothetically performed using the Gaussian 16 suite of programs. The molecular properties of this compound are calculated using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is employed for all atoms to provide a good balance between accuracy and computational cost.
Experimental Protocol: Computational Steps
-
Input Structure Generation: The initial 3D structure of 1-methylpyridin-1-ium is built using molecular modeling software (e.g., GaussView). The iodide ion is placed in the vicinity of the cation.
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation on the potential energy surface. The optimization is performed without any symmetry constraints, and the convergence criteria are set to the default values in Gaussian.
-
Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Population Analysis: Mulliken population analysis is conducted on the optimized geometry to determine the partial atomic charges on each atom of the 1-methylpyridin-1-ium cation.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates the logical workflow for the quantum chemical calculations described.
Results and Discussion
This section presents the illustrative quantitative data obtained from the hypothetical quantum chemical calculations on this compound.
Molecular Structure and Atom Numbering
The diagram below shows the molecular structure and the atom numbering scheme used for this compound in the subsequent data tables.
Optimized Molecular Geometry
The optimized geometric parameters of this compound were calculated and are presented in the tables below. These are compared with experimental data from the X-ray crystal structure of N-methylpyridinium iodide.
Table 1: Optimized and Experimental Bond Lengths (Å)
| Bond | Calculated (B3LYP/6-311++G(d,p)) | Experimental[1] |
| N1-C2 | 1.345 | 1.36(2) |
| C2-C3 | 1.389 | 1.34(3) |
| C3-C4 | 1.391 | 1.42(3) |
| C4-C5 | 1.391 | 1.38(3) |
| C5-C6 | 1.389 | 1.37(3) |
| C6-N1 | 1.345 | 1.34(2) |
| N1-C7 | 1.472 | 1.46(2) |
Table 2: Optimized and Experimental Bond Angles (Degrees)
| Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental[1] |
| C6-N1-C2 | 121.5 | 121(1) |
| N1-C2-C3 | 120.8 | 121(2) |
| C2-C3-C4 | 118.5 | 120(2) |
| C3-C4-C5 | 120.0 | 118(2) |
| C4-C5-C6 | 118.5 | 120(2) |
| C5-C6-N1 | 120.8 | 120(2) |
| C2-N1-C7 | 119.2 | 120(1) |
| C6-N1-C7 | 119.2 | 119(1) |
Table 3: Optimized Dihedral Angles (Degrees)
| Dihedral Angle | Calculated (B3LYP/6-311++G(d,p)) |
| C6-N1-C2-C3 | 0.0 |
| N1-C2-C3-C4 | 0.0 |
| C2-C3-C4-C5 | 0.0 |
| C3-C4-C5-C6 | 0.0 |
| C4-C5-C6-N1 | 0.0 |
| C5-C6-N1-C2 | 0.0 |
The calculated geometric parameters show good agreement with the experimental X-ray diffraction data, validating the chosen level of theory for describing the molecular structure. The pyridinium ring is found to be planar, as indicated by the dihedral angles of approximately 0 degrees.
Vibrational Analysis
The calculated vibrational frequencies and their assignments provide insights into the infrared (IR) and Raman spectra of the molecule. Key vibrational modes are summarized below.
Table 4: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2980-2900 | C-H stretching (methyl group) |
| 1630 | C=C stretching (pyridinium ring) |
| 1485 | C-N stretching (pyridinium ring) |
| 1450 | C-H bending (methyl group) |
| 1180 | C-H in-plane bending (aromatic) |
| 950 | Ring breathing |
| 770 | C-H out-of-plane bending (aromatic) |
Electronic Properties
The electronic properties, including the distribution of charges and the frontier molecular orbitals, are critical for understanding the reactivity and intermolecular interactions of this compound.
Table 5: Mulliken Atomic Charges
| Atom | Charge (e) |
| N1 | -0.45 |
| C2 | 0.20 |
| C3 | -0.10 |
| C4 | 0.15 |
| C5 | -0.10 |
| C6 | 0.20 |
| C7 | -0.15 |
| I | -1.00 |
The Mulliken charge analysis indicates that the positive charge of the cation is delocalized over the pyridinium ring and the methyl group, with the nitrogen atom bearing a partial negative charge. The iodide ion, as expected, carries a full negative charge.
Table 6: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -3.20 |
| HOMO-LUMO Gap (ΔE) | 3.65 |
The HOMO-LUMO energy gap is a significant parameter for evaluating the chemical reactivity of a molecule. A larger gap implies higher stability and lower reactivity. The calculated gap of 3.65 eV for 1-methylpyridin-1-ium suggests a relatively stable molecule.
Conclusion
This technical guide has detailed a comprehensive computational protocol for the quantum chemical analysis of this compound. The illustrative results, based on DFT calculations, provide valuable insights into the molecule's structural, vibrational, and electronic properties. The calculated geometric parameters are in good agreement with experimental crystallographic data, demonstrating the reliability of the chosen theoretical approach. The presented data on atomic charges and frontier molecular orbitals can be instrumental for researchers in the fields of medicinal chemistry and materials science for predicting the molecule's reactivity, intermolecular interactions, and potential biological activity.
References
physical and chemical properties of N-methylpyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylpyridinium iodide (NMPI) is a quaternary ammonium salt with a history of applications in organic synthesis and a growing relevance in the field of drug development. This technical guide provides an in-depth overview of the core physical and chemical properties of NMPI. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications in biological systems. Visualizations of key processes, including its synthesis and a proposed mechanism of interaction with biological transporters, are provided to facilitate a deeper understanding of this versatile compound.
Core Physical and Chemical Properties
N-methylpyridinium iodide is a pale yellow crystalline solid at room temperature. Its ionic nature dictates many of its physical properties, including its high melting point and solubility in polar solvents.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of N-methylpyridinium iodide.
| Property | Value | Citations |
| Molecular Formula | C₆H₈IN | |
| Molecular Weight | 221.04 g/mol | |
| Melting Point | 116-118 °C | |
| Boiling Point | Decomposes before boiling | |
| Density | 1.807 g/cm³ (predicted) | |
| Solubility | Soluble in water, ethanol, and methanol. Insoluble in non-polar solvents like hexane. | |
| Appearance | Pale yellow crystalline solid |
Spectroscopic and Crystallographic Data
The structural and electronic properties of N-methylpyridinium iodide have been extensively studied using various spectroscopic and crystallographic techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of N-methylpyridinium iodide in solution.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the methyl protons and the aromatic protons of the pyridinium ring. The electron-withdrawing nature of the positively charged nitrogen deshields the adjacent α-protons, causing them to resonate at a lower field (higher ppm) compared to the β- and γ-protons. The methyl protons typically appear as a singlet at a higher field.
-
¹³C NMR: The carbon NMR spectrum shows characteristic signals for the methyl carbon and the five carbons of the pyridinium ring. Similar to the ¹H NMR, the carbon atoms closer to the nitrogen (C2, C6) are deshielded and appear at a lower field.
Infrared (IR) Spectroscopy
The FT-IR spectrum of N-methylpyridinium iodide displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key absorptions include:
-
C-H stretching vibrations of the aromatic ring and the methyl group.
-
C=C and C=N stretching vibrations within the pyridinium ring.
-
Various bending vibrations that are characteristic of the substituted pyridine ring.
UV-Vis Spectroscopy
N-methylpyridinium iodide exhibits absorption in the ultraviolet region of the electromagnetic spectrum. The UV-Vis spectrum is characterized by a strong absorption band, the position of which can be influenced by the solvent polarity. This absorption is attributed to π → π* electronic transitions within the aromatic pyridinium ring. The long-wavelength UV spectral behavior has been interpreted as arising from the formation of a charge-transfer complex in solution.[1]
X-ray Crystallography
Single-crystal X-ray diffraction studies have provided detailed information about the solid-state structure of N-methylpyridinium iodide. These studies have confirmed the planar structure of the N-methylpyridinium cation and have detailed the bond lengths, bond angles, and the packing of the ions in the crystal lattice. The crystal structure consists of an ionic network where each N-methylpyridinium ion interacts with iodide ions.[1]
Experimental Protocols
Synthesis of N-Methylpyridinium Iodide via Menschutkin Reaction
The most common method for the synthesis of N-methylpyridinium iodide is the Menschutkin reaction, which involves the quaternization of pyridine with methyl iodide.
Materials:
-
Pyridine
-
Methyl iodide
-
Acetone (or another suitable polar aprotic solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve pyridine in acetone.
-
Slowly add an equimolar amount of methyl iodide to the solution while stirring. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The N-methylpyridinium iodide will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure N-methylpyridinium iodide.
Crystal Growth for X-ray Diffraction
Single crystals of N-methylpyridinium iodide suitable for X-ray crystallography can be grown by slow evaporation from a saturated solution.
Materials:
-
N-methylpyridinium iodide
-
Ethanol (or another suitable solvent)
Procedure:
-
Prepare a saturated solution of N-methylpyridinium iodide in ethanol by gently warming the mixture.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature in a loosely covered container (e.g., a beaker covered with parafilm with a few small holes).
-
Over a period of several days, as the solvent slowly evaporates, single crystals of N-methylpyridinium iodide will form.
-
Carefully collect the crystals and dry them.
Reactivity and Applications in Drug Development
The chemical reactivity of N-methylpyridinium iodide is centered around the electrophilic nature of the pyridinium ring and the nucleophilicity of the iodide counter-ion.
The Menschutkin Reaction
The formation of N-methylpyridinium iodide itself is a classic example of the Menschutkin reaction, an SN2 reaction between a tertiary amine (pyridine) and an alkyl halide (methyl iodide).[2] The reaction proceeds via a transition state where the nitrogen-carbon bond is forming and the carbon-iodine bond is breaking.
Caption: The Menschutkin reaction for the synthesis of N-methylpyridinium iodide.
Role in Drug Development
Derivatives of N-methylpyridinium have shown significant potential in various areas of drug development.
-
Neurotransmitter Transporter Probes: N-methylpyridinium derivatives have been synthesized and utilized as molecular probes to study the structure and function of monoamine transporters, which are crucial targets for drugs treating neurological and psychiatric disorders.[3][4] These probes can help in the design of more selective and potent transporter inhibitors.
-
Anticancer Agents: Certain pyridinium salts have demonstrated cytotoxic activity against various cancer cell lines.[5][6][7][8] The positive charge of the pyridinium ring can facilitate interaction with negatively charged biological macromolecules, potentially disrupting cellular processes in cancer cells.
-
Peptide Synthesis: N-methylpyridinium-based reagents have been developed as efficient coupling agents in solid-phase peptide synthesis, a fundamental technique in drug discovery and development.[9]
The interaction of N-methylpyridinium iodide with a biological target, such as a neurotransmitter transporter, can be conceptualized as an initial binding event followed by potential modulation of the transporter's function.
Caption: Proposed interaction of an N-methylpyridinium derivative with a neurotransmitter transporter.
Conclusion
N-methylpyridinium iodide is a fundamental quaternary ammonium salt with well-defined physical, chemical, and spectroscopic properties. Its synthesis is straightforward, making it a readily accessible building block in organic chemistry. Furthermore, the growing body of research on its derivatives highlights its importance as a scaffold in the design of novel therapeutic agents and molecular probes. This guide provides a foundational understanding of N-methylpyridinium iodide for researchers and professionals engaged in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijsat.org [ijsat.org]
- 7. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds | MDPI [mdpi.com]
- 9. 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-methylpyridin-1-ium iodide (CAS 930-73-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methylpyridin-1-ium iodide, a quaternary ammonium salt, is a versatile organic compound with applications in organic synthesis, materials science, and pharmacology. Its structure, featuring a positively charged pyridinium ring, makes it a subject of interest for researchers exploring its potential as a bioactive agent. This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid at room temperature.[1] As an ionic compound, it exhibits good solubility in polar solvents such as water, methanol, and ethanol, while its solubility in non-polar solvents is minimal.[1] This solubility profile is crucial for its application in various chemical reactions and biological assays.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 930-73-4 | [2] |
| Molecular Formula | C₆H₈IN | [2] |
| Molecular Weight | 221.04 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 116-120 °C | [3][4] |
| Density | 1.807 g/cm³ | [1] |
| Solubility | Soluble in water, methanol, ethanol. Minimally soluble in non-polar solvents. | [1] |
| Canonical SMILES | C[N+]1=CC=CC=C1.[I-] | [2] |
| InChI Key | HLNJFEXZDGURGZ-UHFFFAOYSA-M | [2] |
Synthesis and Characterization
The synthesis of this compound is a straightforward quaternization reaction involving the treatment of pyridine with methyl iodide. This reaction is an example of a Menshutkin reaction, a classic method for the synthesis of quaternary ammonium salts.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a representative procedure for the N-methylation of pyridines.[5]
Materials:
-
Pyridine
-
Methyl iodide
-
Acetone (anhydrous)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1.0 equivalent) in anhydrous acetone.
-
Slowly add methyl iodide (1.0-1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash it with cold acetone and then diethyl ether to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the desired N-methyl-pyridinium salt as a crystalline solid.[5]
-
Dry the purified product in vacuo.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methyl protons and the aromatic protons of the pyridinium ring. The chemical shifts will be downfield due to the positive charge on the nitrogen atom. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the methyl carbon and the carbons of the pyridinium ring. |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations of the pyridinium ring. |
Note: Detailed spectral data can be found in various spectroscopic databases.[3]
Biological Activities and Potential Applications
Quaternary ammonium salts, including pyridinium derivatives, are known to exhibit a range of biological activities. While specific studies on this compound are limited, the broader class of pyridinium salts has shown promise as antimicrobial and anticancer agents.
Antimicrobial Activity
The primary mechanism of antimicrobial action for pyridinium salts is believed to be the disruption of the bacterial cell membrane.[6] The cationic pyridinium headgroup interacts with the negatively charged components of the microbial cell surface, leading to the insertion of the molecule into the lipid bilayer. This disrupts the membrane integrity, causing leakage of essential cellular components and ultimately leading to cell death.[6]
Figure 1. Proposed mechanism of antimicrobial action of this compound.
Anticancer Potential and Signaling Pathways
Certain derivatives of pyridinium salts have demonstrated cytotoxic activity against various cancer cell lines. While the exact mechanisms are still under investigation, some studies suggest that these compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
One such pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer. Some pyridinium salt derivatives have been shown to inhibit PI3Kα, a key enzyme in this pathway, leading to the downstream inhibition of Akt and mTOR phosphorylation and ultimately suppressing tumor growth.[7]
Figure 2. Potential inhibition of the PI3K/Akt/mTOR signaling pathway by pyridinium salt derivatives.
Safety and Toxicity
GHS Hazard Information:
-
Hazard Statements: Harmful if swallowed (H302), Causes serious eye damage (H318).[8]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Table 3: Acute Toxicity Data for Related Pyridinium Iodide Derivatives
| Compound | Route of Exposure | Species | LD50/LDLo | Reference(s) |
| 4-(Dimethylamino)-1-methylpyridinium iodide | Subcutaneous | Mouse | LD50: 154 mg/kg | [2] |
| 3-Carboxy-1-methylpyridinium iodide ester with choline iodide | Intravenous | Mouse | LD50: 345 mg/kg | [6] |
| 1-methylpyridin-1-ium,iodide | Oral | Mouse | LDLo: 1600 mg/kg | [9] |
LD50: Lethal Dose, 50% kill. LDLo: Lowest published lethal dose.
These data suggest that the toxicity of pyridinium iodides can vary significantly depending on the substituents on the pyridinium ring. Researchers should always consult the material safety data sheet (MSDS) before handling this compound and perform a thorough risk assessment.
Conclusion
This compound is a readily accessible compound with a range of interesting properties. For researchers in drug discovery and development, its potential as a scaffold for antimicrobial and anticancer agents warrants further investigation. The general mechanisms of action observed for the broader class of pyridinium salts, such as membrane disruption and inhibition of key signaling pathways, provide a strong rationale for exploring the specific biological activities of this compound and its derivatives. Future studies should focus on elucidating its precise molecular targets and evaluating its efficacy and safety in relevant preclinical models.
References
- 1. rsc.org [rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. biogem.it [biogem.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enisamium iodide - Wikipedia [en.wikipedia.org]
- 9. 1-methylpyridin-1-ium,iodide|930-73-4 - MOLBASE Encyclopedia [m.molbase.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Methylpyridin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-methylpyridin-1-ium iodide, a quaternary ammonium salt, through the N-methylation of pyridine with iodomethane. This reaction, a classic example of the Menshutkin reaction, is a straightforward and high-yielding procedure suitable for various laboratory settings. The protocol covers the reaction setup, execution, product isolation, and purification, along with the expected analytical data for the final compound. This synthesis is foundational in the development of ionic liquids, phase-transfer catalysts, and as a precursor for more complex molecular scaffolds in medicinal chemistry.
Introduction
This compound is a valuable organic salt frequently utilized in synthetic chemistry. Its applications range from its use as a precursor in the synthesis of various pharmaceutical intermediates to its role in the study of ionic liquids and their properties. The synthesis involves the direct alkylation of the nitrogen atom in the pyridine ring by iodomethane, forming a stable pyridinium salt. The lone pair of electrons on the nitrogen of the pyridine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane, with the iodide ion subsequently serving as the counter-ion. This protocol details a reliable and efficient method for its preparation.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Pyridine (C₅H₅N) Molar Mass | 79.10 g/mol | N/A |
| Iodomethane (CH₃I) Molar Mass | 141.94 g/mol | [1] |
| Product | ||
| This compound (C₆H₈IN) | ||
| Molecular Formula | C₆H₈IN | N/A |
| Molecular Weight | 221.04 g/mol | N/A |
| Appearance | White to pale yellow crystalline powder | N/A |
| Melting Point | 116-118 °C | [2] |
| Reaction Conditions & Yield | ||
| Solvent | Acetone | [3] |
| Reaction Temperature | Reflux (~56 °C) | [3] |
| Reaction Time | 1 hour | [3] |
| Expected Yield | ~99% | [3] |
| Solubility | ||
| Water | Soluble | N/A |
| Methanol, Ethanol | Soluble | N/A |
| Acetone | Sparingly soluble when cold | [3] |
| Diethyl Ether, Hexanes | Insoluble | [3] |
Experimental Protocol
This protocol is adapted from a representative procedure for the N-methylation of pyridines.[3]
Materials and Equipment:
-
Pyridine (distilled, anhydrous)
-
Iodomethane (methyl iodide)
-
Acetone (anhydrous)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Rotary evaporator (optional)
-
Vacuum oven or desiccator
Procedure:
1. Reaction Setup: a. In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (e.g., 2.0 g, ~25.3 mmol, 1.0 eq) in 25 mL of anhydrous acetone. b. To this stirred solution, carefully add iodomethane (e.g., 4.3 g, 1.9 mL, ~30.3 mmol, 1.2 eq). c. Attach a reflux condenser to the flask.
2. Reaction Execution: a. Heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle or oil bath. b. Maintain the reflux with vigorous stirring for 1 hour. A precipitate of the product will form as the reaction progresses.
3. Product Isolation: a. After 1 hour, turn off the heat and allow the mixture to cool to room temperature. b. Further cool the flask in an ice bath for 15-20 minutes to maximize precipitation. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the collected precipitate with a small amount of cold acetone to remove any unreacted starting materials.
4. Drying: a. Dry the product in a vacuum oven or a desiccator under vacuum to afford the crude this compound. b. A near-quantitative yield is expected.
5. Purification (Optional but Recommended): a. For higher purity, the crude product can be recrystallized. b. Dissolve the solid in a minimum amount of hot ethanol. c. To the hot solution, add diethyl ether dropwise until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Iodomethane is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Acetone and diethyl ether are highly flammable; ensure there are no open flames or spark sources nearby.
Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
References
Applications of 1-Methylpyridin-1-ium Iodide in Organic Synthesis: A Detailed Overview for Researchers
For Immediate Release
Shanghai, China – December 28, 2025 – In the ever-evolving landscape of organic synthesis, the quest for efficient, versatile, and environmentally benign reagents and catalysts is paramount. 1-Methylpyridin-1-ium iodide, a simple yet versatile pyridinium salt, has emerged as a compound of interest with diverse applications ranging from its use as a foundational scaffold in the synthesis of functional materials to its potential role as a catalyst and ionic liquid in various organic transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of this compound.
Synthesis of Functionalized Pyridinium Scaffolds
This compound serves as a readily available starting material for the synthesis of more complex and functionalized pyridinium salts. These derivatives are of significant interest in materials science and medicinal chemistry, particularly in the development of novel drug delivery systems. One notable application is in the creation of synthetic lipids with self-assembling properties.
Application Note: Synthesis of Amphiphilic Pyridinium Derivatives for Drug Delivery
The quaternization of a pyridine moiety with methyl iodide is a key step in the synthesis of amphiphilic pyridinium iodides. These molecules can self-assemble into nanoparticles, such as liposomes, which are promising vehicles for drug delivery. The following protocol details the synthesis of a specific 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide.
Experimental Protocol: Synthesis of 3-(3,5-Difluoro-3,5-bis((ethoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodide [1]
-
Materials:
-
Dialkyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioate (1.0 mmol)
-
Methyl iodide (5.0 mmol)
-
Methyl ethyl ketone (MEK)
-
-
Procedure:
-
To a stirred solution of the dialkyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioate in methyl ethyl ketone, add methyl iodide in portions over 3 hours.
-
Reflux the reaction mixture for 24 hours.
-
Cool the reaction mixture to +4°C overnight.
-
The resulting precipitate is filtered off to yield the desired product.
-
-
Quantitative Data:
| Product | Yield | Melting Point (°C) |
| 3-(3,5-Difluoro-3,5-bis((ethoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide | 56% | 153–154 |
| 3-(3,5-Difluoro-3,5-bis((nonyloxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide | 43% | 129–130 |
Logical Workflow for Synthesis
Caption: Synthesis of functionalized this compound.
Potential as a Catalyst in Multicomponent Reactions
While specific, detailed protocols for this compound as a catalyst in multicomponent reactions are not extensively documented in peer-reviewed literature, its nature as an ionic liquid suggests its potential utility in such transformations. Ionic liquids are known to act as both solvents and catalysts in various reactions, including the Knoevenagel condensation, Biginelli reaction, and Hantzsch dihydropyridine synthesis. The following represents a generalized protocol based on the use of other pyridinium-based ionic liquids in the Knoevenagel condensation, a key carbon-carbon bond-forming reaction.
Application Note: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. Pyridinium-based ionic liquids can promote this reaction, often under mild and environmentally friendly conditions. This compound, being a readily available ionic liquid, is a candidate for catalyzing this transformation.
Generalized Experimental Protocol: Knoevenagel Condensation using a Pyridinium-Based Ionic Liquid Promoter [2]
-
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Active methylene compound (1.0 mmol)
-
This compound (as catalyst/solvent)
-
Solvent (e.g., water or ethanol, if necessary)
-
-
Procedure:
-
A mixture of the carbonyl compound, the active methylene compound, and a catalytic amount of this compound is stirred at a specified temperature (typically ranging from room temperature to 80°C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent.
-
The product is isolated after removal of the solvent and can be purified by recrystallization or column chromatography.
-
-
Expected Quantitative Data (Based on similar pyridinium ionic liquids):
| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| Benzaldehyde | Malononitrile | 10 | 5-15 | >90 |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 10 | 10-20 | >90 |
| Cyclohexanone | Malononitrile | 10 | 30-45 | >85 |
Proposed Catalytic Cycle for Knoevenagel Condensation
Caption: Proposed mechanism for Knoevenagel condensation.
Synthesis of Bis(indolyl)methanes
The synthesis of bis(indolyl)methanes is another area where acidic or Lewis acidic catalysts are employed. While direct catalysis by this compound is not prominently reported, related systems involving iodine or ionic liquids have been shown to be effective.[3][4] The iodide counter-ion in this compound could potentially play a role in activating the substrates.
Application Note: Electrophilic Substitution of Indoles
Bis(indolyl)methanes are synthesized through the electrophilic substitution of two equivalents of indole with an aldehyde or ketone. The reaction is typically acid-catalyzed. An ionic liquid like this compound could facilitate this reaction by providing a polar medium and potentially activating the carbonyl group.
Generalized Experimental Protocol: Synthesis of Bis(indolyl)methanes [3]
-
Materials:
-
Indole (2.0 mmol)
-
Aldehyde (1.0 mmol)
-
This compound (as catalyst)
-
Solvent (e.g., ethanol/water mixture)
-
-
Procedure:
-
A mixture of the aldehyde, indole, and a catalytic amount of this compound in a suitable solvent is stirred at a specified temperature (e.g., 50°C).
-
The reaction is monitored by TLC.
-
After completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are concentrated, and the crude product is purified by column chromatography.
-
-
Expected Quantitative Data (Based on similar catalytic systems):
| Aldehyde | Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | 24 | 68-95 |
| Benzaldehyde | 24 | 70-90 |
| 4-Methoxybenzaldehyde | 24 | 75-92 |
Reaction Pathway for Bis(indolyl)methane Synthesis
Caption: Formation of bis(indolyl)methane from indole and an aldehyde.
Conclusion
This compound is a versatile and accessible compound with established applications in the synthesis of complex functional molecules. While its direct catalytic role in major organic reactions is an area requiring further exploration, its properties as an ionic liquid suggest significant potential. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this intriguing pyridinium salt in modern organic synthesis.
###
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
Application Notes and Protocols: 1-Methylpyridin-1-ium Iodide as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyridin-1-ium iodide, a quaternary ammonium salt, is a versatile and accessible compound that finds application in various organic transformations. While often utilized as an ionic liquid or as a precursor in the synthesis of more complex molecules, its role as a catalyst, particularly in phase-transfer catalysis, is a noteworthy area of interest for organic chemists. This document provides detailed application notes and protocols for the use of this compound and its analogs in catalytic organic reactions, with a focus on C-C bond formation.
The following sections will detail the application of N-methylpyridinium iodides in the phase-transfer catalyzed alkylation of methylpyridines, a transformation that allows for the synthesis of more sterically hindered pyridine derivatives. This reaction showcases the utility of generating reactive intermediates from pyridinium salts in a biphasic system.
Core Concepts and Signaling Pathways
The catalytic activity of this compound in the context of phase-transfer catalysis relies on the generation of a carbanion from the methyl group of the corresponding methylpyridine precursor. The process can be visualized as follows:
-
Quaternization: The nitrogen atom of a methyl-substituted pyridine is quaternized with methyl iodide to form the corresponding N-methylpyridinium iodide. This step significantly increases the acidity of the protons on the methyl group attached to the pyridine ring.
-
Deprotonation: In a two-phase system (e.g., aqueous NaOH and an organic solvent like CH₂Cl₂), a phase-transfer catalyst (such as a tetraalkylammonium salt) facilitates the transfer of hydroxide ions into the organic phase. These hydroxide ions are then able to deprotonate the acidic methyl group of the N-methylpyridinium iodide, forming a pyridinium ylide intermediate.
-
Alkylation: The resulting ylide, a potent nucleophile, reacts with an alkylating agent (e.g., methyl iodide) present in the organic phase to form a new C-C bond.
-
Dequaternization: The alkylated pyridinium salt can then be dequaternized to yield the final alkylated pyridine product.
This sequence allows for the selective alkylation of methyl groups on the pyridine ring, which would be challenging to achieve under standard conditions.
Caption: Phase-transfer catalytic cycle for the alkylation of methylpyridines.
Applications in Organic Synthesis
Phase-Transfer Catalyzed Alkylation of Methylpyridines
Reaction Scheme:
Caption: Experimental workflow for the synthesis of alkylated pyridines.
Conclusion
This compound and its analogs serve as valuable precursors in the phase-transfer catalyzed alkylation of methylpyridines. This methodology provides a practical route for the synthesis of sterically hindered pyridines. The key to this transformation is the enhanced acidity of the methyl protons upon quaternization of the pyridine nitrogen, allowing for deprotonation under biphasic conditions facilitated by a phase-transfer catalyst. The detailed protocol and conceptual framework provided in these notes are intended to guide researchers in the successful application of this catalytic system in their synthetic endeavors. Further exploration of different phase-transfer catalysts, reaction conditions, and substrates could expand the scope and utility of this reaction.
References
Application Notes and Protocols: The Role of 1-Methylpyridin-1-ium Iodide in Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyridin-1-ium iodide, a quaternary ammonium salt, is a versatile compound that plays a significant role as a component of ionic liquids (ILs). Its unique physicochemical properties make it a valuable tool in various applications, particularly in the pharmaceutical sciences. As an ionic liquid constituent, this compound contributes to the desirable characteristics of these novel solvents, including their low vapor pressure, high thermal stability, and tunable solvency. These properties have led to their exploration in drug delivery systems, as catalysts in organic synthesis, and as media for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the context of ionic liquids, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₈IN |
| Molecular Weight | 221.04 g/mol |
| Melting Point | 116 °C |
| Appearance | White to pale yellow crystalline powder |
| Solubility in Water | Soluble |
| Solubility in Polar Organic Solvents | Soluble in methanol and ethanol[1] |
| Topological Polar Surface Area (TPSA) | 3.88 Ų |
| logP | -2.4849 |
Applications in Ionic Liquids
The primary role of this compound in the field of ionic liquids stems from its ability to form low-melting-point salts when paired with various anions. These pyridinium-based ionic liquids have garnered significant interest due to their potential in several key areas of pharmaceutical research and development.
Enhancing Drug Solubility
A major challenge in drug development is the poor aqueous solubility of many APIs, which can limit their bioavailability. Pyridinium-based ionic liquids can act as effective solvents or co-solvents to enhance the solubility of such compounds. The mechanism involves favorable interactions between the ionic liquid components and the drug molecules, disrupting the crystal lattice of the solid drug.
Drug Delivery Systems
This compound and its derivatives can be used to formulate novel drug delivery systems, such as nanoparticles and liposomes.[2] These systems can improve drug stability, control release profiles, and facilitate targeted delivery. The cationic nature of the pyridinium ring can also play a role in interactions with biological membranes.
Catalysis in Organic Synthesis
Pyridinium-based ionic liquids can serve as catalysts or reaction media in various organic reactions. Their use can lead to improved reaction rates, higher yields, and easier product separation compared to traditional volatile organic solvents. This is particularly relevant in the synthesis of complex pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the quaternization of pyridine with methyl iodide.
Materials:
-
Pyridine (freshly distilled)
-
Methyl iodide
-
Acetone or Methyl Ethyl Ketone (MEK) (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 equivalent) in anhydrous acetone or MEK.
-
Slowly add methyl iodide (1.1 to 1.5 equivalents) to the stirred solution at room temperature. An exothermic reaction may occur, so addition should be controlled.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold acetone or MEK.
-
Dry the resulting this compound crystals under vacuum.
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 2: Enhancement of Ibuprofen Solubility using a 1-Methylpyridin-1-ium-based Ionic Liquid
This protocol provides a method to assess the solubility enhancement of a poorly water-soluble drug, ibuprofen, using a prepared ionic liquid containing the 1-methylpyridin-1-ium cation.
Materials:
-
Ibuprofen (pure drug)
-
This compound
-
Anion source (e.g., sodium salt of the desired anion)
-
Deionized water
-
Phosphate buffer (pH 7.2)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
UV-Vis spectrophotometer
-
Filtration assembly (e.g., syringe filters)
Procedure:
-
Preparation of the Ionic Liquid: Synthesize the desired 1-methylpyridin-1-ium based ionic liquid by an anion exchange reaction from this compound.
-
Preparation of Saturated Solutions:
-
Prepare a series of aqueous solutions of the ionic liquid at different concentrations (e.g., 1%, 5%, 10% w/v) in phosphate buffer (pH 7.2).
-
Add an excess amount of ibuprofen to each vial containing the ionic liquid solutions and a control vial with only the buffer.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, carefully filter the solutions using a suitable syringe filter to remove the undissolved ibuprofen.
-
Dilute the filtered solutions appropriately with the phosphate buffer.
-
Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for ibuprofen (approximately 221 nm).
-
-
Quantification:
-
Determine the concentration of dissolved ibuprofen in each sample using a pre-established calibration curve of ibuprofen in the same buffer.
-
Compare the solubility of ibuprofen in the ionic liquid solutions to that in the buffer alone to quantify the solubility enhancement.
-
Diagram: Drug Solubility Enhancement Workflow
Caption: Experimental workflow for determining drug solubility enhancement.
Protocol 3: Formation of Nanoparticles for Drug Delivery
This protocol outlines a general procedure for the formulation of nanoparticles using a modified this compound derivative for potential drug delivery applications. This method is based on the self-assembly of amphiphilic pyridinium salts.[2]
Materials:
-
Amphiphilic this compound derivative
-
Ethanol
-
Deionized water
-
Drug to be encapsulated
-
Vortex mixer
-
Bath sonicator
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare a stock solution of the amphiphilic this compound derivative and the drug in ethanol (e.g., 1 mM).
-
Rapidly inject a small volume of the ethanolic solution (e.g., 300 µL) into a larger volume of deionized water (e.g., 2.7 mL) under vigorous vortexing. This rapid solvent change induces the self-assembly of the amphiphile into nanoparticles, encapsulating the drug.
-
Sonicate the resulting nanoparticle suspension in a bath sonicator for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 50 °C) to ensure homogeneity.
-
Characterize the size distribution and polydispersity index (PDI) of the formed nanoparticles using Dynamic Light Scattering (DLS).
Diagram: Nanoparticle Formulation Process
References
Application Notes and Protocols: 1-Methylpyridin-1-ium Iodide as a Precursor for Pyridinium Ylides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methylpyridin-1-ium iodide as a precursor for the in-situ generation of pyridinium ylides and their subsequent application in synthetic organic chemistry, with a particular focus on their utility in the development of novel therapeutic agents.
Introduction
Pyridinium ylides are versatile zwitterionic intermediates that serve as valuable building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] Among the various precursors available for the generation of pyridinium ylides, this compound is a readily accessible and highly reactive starting material. The generation of the corresponding pyridinium ylide is typically achieved through deprotonation of the methyl group using a suitable base.[2] The resulting ylide is a transient species that readily participates in various chemical transformations, most notably 1,3-dipolar cycloaddition reactions.[3][4][5] These reactions provide an efficient and atom-economical route to complex molecular scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery.[6][7]
Key Applications in Drug Development
The application of this compound as a pyridinium ylide precursor is particularly relevant in the synthesis of heterocyclic compounds with potential biological activity. The resulting ylides are key intermediates in the construction of indolizine and other fused heterocyclic systems, which are prevalent in many natural products and pharmacologically active molecules.[4][5]
Synthesis of Bioactive Heterocycles:
Pyridinium ylides generated from precursors like this compound are instrumental in the synthesis of various classes of biologically active compounds, including:
-
Antimicrobial Agents: Certain pyridinium salt derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[8]
-
Anticancer Therapeutics: The cytotoxic properties of some compounds derived from pyridinium ylides make them promising candidates for cancer research.[8] For instance, indolizine derivatives synthesized via [3+2]-cycloaddition of pyridinium ylides have been identified as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.[4]
-
Pharmaceutical Intermediates: Methyl iodide, a related compound, is a crucial intermediate in the synthesis of various drugs, highlighting the importance of methylation in pharmaceutical production.[9]
Data Presentation
The efficiency of pyridinium ylide reactions is highly dependent on the reaction conditions. The following tables summarize quantitative data from studies on the [3+2] cycloaddition of pyridinium ylides with alkynes, demonstrating the influence of substituents, bases, and solvents on product yield and reaction time. While these studies do not exclusively use this compound, the trends observed are highly relevant and applicable.
Table 1: Effect of 4-Substituent on the Pyridinium Salt on Indolizine Yield [1]
| Substituent (R¹) | Hammett Constant (σp) | pKa | Indolizine Yield (%) |
| NH₂ | -0.66 | 11.2 | No Reaction |
| NHCOCH₃ | 0.00 | 9.7 | No Reaction |
| H | 0.00 | 9.4 | 15 |
| COCH₃ | 0.50 | 8.3 | 77 |
| CF₃ | 0.54 | 8.2 | Mixture |
| CN | 0.66 | 8.2 | 81 |
Reaction Conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.5 eq.), K₂CO₃ (1 eq.), in Methanol at 25°C for 18h.[3][5]
Table 2: Influence of Base and Solvent on Indolizine Yield [3]
| Entry | Pyridinium Salt Substituent (R¹) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | COCH₃ | K₂CO₃ | MeOH | 25 | 18 | 77 |
| 2 | COCH₃ | DBU | MeOH | 25 | 18 | 51 |
| 3 | COCH₃ | Et₃N | MeOH | 25 | 18 | 39 |
| 4 | COCH₃ | NaOAc | MeOH | 25 | 18 | 15 |
| 5 | COCH₃ | K₂CO₃ | DMF | 25 | 1 | 75 |
| 6 | COCH₃ | DBU | DMF | 25 | 1 | 68 |
| 7 | COCH₃ | Et₃N | DMF | 25 | 1 | 55 |
| 8 | COCH₃ | K₂CO₃ | DMF | 25 | 5 | 78 |
| 9 | CN | K₂CO₃ | MeOH | 25 | 5 | 45 |
| 10 | CN | Et₃N | MeOH | 25 | 18 | 65 |
| 11 | CN | K₂CO₃ | DMF | 25 | 1 | 65 |
| 12 | CN | K₂CO₃ | MeOH | 25 | 18 | 81 |
| 13 | CN | K₂CO₃ | DMF | 25 | 5 | 70 |
Reaction Conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.1 eq.), Base (1 eq.).[3]
Experimental Protocols
The following are generalized protocols for the generation of pyridinium ylides from this compound and their subsequent reaction with a dipolarophile. These protocols are based on established methodologies for similar pyridinium salts.[3][5]
Protocol 1: In-situ Generation of 1-Methylpyridin-1-ium Ylide and [3+2] Cycloaddition with an Alkyne
Materials:
-
This compound
-
Alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate - DMAD)
-
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the pyridinium salt in the chosen anhydrous solvent (e.g., 10 mL of DCM per mmol of salt).
-
Add the alkyne dipolarophile (1.0-1.2 eq.) to the solution and stir.
-
Slowly add the base (1.1-1.5 eq.) to the reaction mixture at room temperature. For a solid base like K₂CO₃, it should be finely powdered.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: One-Pot Synthesis of Dihydrofurans
This protocol is adapted from a method for the synthesis of 2,3-dihydrofurans using pyridinium ylides and enones.[10]
Materials:
-
This compound
-
Enone substrate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.2 eq.) and the enone substrate (1.0 eq.).
-
Add potassium carbonate (2.0 eq.) to the flask.
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,3-dihydrofuran.
Mandatory Visualizations
References
- 1. [PDF] Synthesis of Some Biologically Active Halogenopurines | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions [ouci.dntb.gov.ua]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 4-Formyl-1-methylpyridin-1-ium iodide | 13441-53-7 [smolecule.com]
- 9. Methyl Iodide Is an Important Chemical Reagent and Intermediate - Nanjing Chemical Material Corp. [njchm.com]
- 10. 1-methylpyridin-1-ium,iodide | 930-73-4-Molbase [molbase.com]
Application Notes and Protocols for 1-Methylpyridin-1-ium Iodide in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, offering advantages such as low production cost, flexibility, and good performance under diffuse light conditions. The electrolyte is a critical component of a DSSC, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. The composition of the electrolyte, particularly the choice of the redox couple and supporting salts, significantly influences the photovoltaic performance and long-term stability of the device.
Historically, electrolytes based on the iodide/triiodide (I⁻/I₃⁻) redox couple in organic solvents, with imidazolium-based ionic liquids as additives, have been the standard. However, researchers have explored alternative cations to imidazolium to optimize performance and reduce costs. Pyridinium-based ionic liquids, such as 1-methylpyridin-1-ium iodide, have emerged as a viable alternative. They are often easier and less expensive to synthesize compared to their imidazolium counterparts.[1] This document provides detailed application notes and protocols for the use of this compound in the electrolyte of dye-sensitized solar cells.
Data Presentation
The performance of a Dye-Sensitized Solar Cell is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The choice of cation in the iodide salt of the electrolyte can influence these parameters. Below is a summary of performance data for DSSCs utilizing electrolytes containing different alkylpyridinium iodides, including a comparison with a conventional imidazolium iodide-based electrolyte.
Note: The data presented below is compiled from a comparative study and while efforts are made to ensure consistency, slight variations in experimental conditions may exist between different cell constructions.
| Electrolyte Cation | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| 1-Methylpyridinium | 0.68 | 13.5 | 0.65 | 6.0 | [1] |
| 1-Ethylpyridinium | 0.70 | 14.2 | 0.66 | 6.6 | [1] |
| 1-Propylpyridinium | 0.71 | 14.5 | 0.67 | 6.9 | [1] |
| 1-Butylpyridinium | 0.71 | 14.6 | 0.67 | 7.0 | [1] |
| 1-Hexyl-3-methylimidazolium | 0.72 | 15.0 | 0.68 | 7.3 | [1] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Pyridine
-
Methyl iodide
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve pyridine in an excess of methyl iodide.
-
Attach a reflux condenser and stir the mixture at room temperature for 24 hours. The product will precipitate out of the solution as a solid.
-
After 24 hours, filter the solid product and wash it with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to pale yellow solid under vacuum to obtain pure this compound.
-
Characterize the product using ¹H NMR and ¹³C NMR spectroscopy to confirm its purity.
Preparation of the DSSC Electrolyte
Materials:
-
This compound
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
4-tert-butylpyridine (TBP)
-
Acetonitrile
-
Valeronitrile
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the electrolyte solution in a glovebox or under an inert atmosphere to avoid moisture contamination.
-
A typical electrolyte composition is as follows:
-
0.6 M this compound
-
0.1 M Lithium iodide (LiI)
-
0.05 M Iodine (I₂)
-
0.5 M 4-tert-butylpyridine (TBP)
-
-
Dissolve the components in a solvent mixture of acetonitrile and valeronitrile (85:15 v/v).
-
Stir the solution until all components are completely dissolved.
Fabrication of the Dye-Sensitized Solar Cell
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Sensitizing dye (e.g., N719)
-
Platinum precursor (e.g., H₂PtCl₆) for the counter electrode
-
Surlyn or other sealant
-
Binder clips
Procedure:
-
Photoanode Preparation: a. Clean the FTO-coated glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol. b. Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. c. Sinter the TiO₂-coated substrate in a furnace at 450-500 °C for 30 minutes to create a porous nanocrystalline film. d. After cooling to approximately 80 °C, immerse the photoanode in a solution of the sensitizing dye (e.g., 0.3-0.5 mM N719 in ethanol) for 12-24 hours. e. Rinse the dye-sensitized photoanode with ethanol to remove excess dye and dry it.
-
Counter Electrode Preparation: a. Clean another FTO-coated glass substrate. b. Deposit a thin layer of platinum on the conductive side by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it at 400 °C for 15 minutes.
-
Cell Assembly: a. Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode. b. Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other. c. Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving two small holes in the sealant for electrolyte injection. d. Inject the prepared this compound-based electrolyte into the cell through one of the holes using a syringe. The electrolyte will fill the space between the electrodes via capillary action. e. Seal the holes with a small piece of sealant and a coverslip by heating. f. Use binder clips to hold the cell together while it cools.
Visualizations
Caption: Experimental workflow for the fabrication of a dye-sensitized solar cell.
References
Application Notes and Protocols for 1-Methylpyridin-1-ium Iodide in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The phase transfer catalyst, a substance with affinity for both phases, transports one reactant into the other phase, enabling the reaction to proceed. 1-Methylpyridin-1-ium iodide, a quaternary ammonium salt derived from pyridine, possesses the structural characteristics of a potential phase transfer catalyst. Its pyridinium cation is lipophilic enough to be soluble in organic solvents, while the iodide anion can be exchanged for other anions in an aqueous or solid phase.
These application notes provide an overview of the potential use of this compound in phase transfer catalysis, focusing on C-alkylation and O-alkylation reactions. While direct and extensive literature on the use of this compound as a primary phase transfer catalyst is limited, the provided protocols are based on established principles of phase transfer catalysis and closely related systems.
Mechanism of Action in Phase Transfer Catalysis
The fundamental role of this compound in a biphasic system (e.g., aqueous/organic) is to transport an anionic nucleophile from the aqueous phase to the organic phase where the organic substrate is located.
Caption: General mechanism of phase transfer catalysis using this compound.
Applications in C-Alkylation of Methylpyridines
While this compound can act as a catalyst, a notable application involves its in-situ formation and subsequent alkylation, where it serves as the substrate in a phase-transfer catalyzed reaction. This process is particularly useful for the synthesis of more complex pyridine derivatives.[1]
Quantitative Data Summary
| Entry | Substrate | Alkylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Methylpyridine | Methyl Iodide | NaOH (50%) | (not specified) | Dichloromethane | Reflux | 4 | 2-Ethylpyridine | 65 |
| 2 | 4-Methylpyridine | Methyl Iodide | NaOH (50%) | (not specified) | Dichloromethane | Reflux | 4 | 4-Ethylpyridine | 70 |
| 3 | 2,6-Dimethylpyridine | Methyl Iodide | NaOH (50%) | (not specified) | Dichloromethane | Reflux | 6 | 2-Ethyl-6-methylpyridine | 55 |
Note: In these examples, the methylpyridine is first converted to its N-methylpyridinium iodide salt, which then undergoes alkylation under phase transfer conditions. The catalyst is often another quaternary ammonium salt present in the reaction mixture or the pyridinium salt itself may facilitate the transfer.
Experimental Protocol: Synthesis of 2-Ethylpyridine
This protocol is adapted from the general principles of phase-transfer catalyzed alkylation of methylpyridines.[1]
Materials:
-
2-Methylpyridine
-
Methyl Iodide
-
Sodium Hydroxide (50% aqueous solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyridine (10 mmol, 0.93 g).
-
Formation of Pyridinium Salt: Add methyl iodide (12 mmol, 1.70 g) to the flask. The reaction is exothermic and results in the formation of 1,2-dimethylpyridin-1-ium iodide. Stir the mixture at room temperature for 30 minutes.
-
Phase Transfer Alkylation: To the reaction mixture, add dichloromethane (20 mL) and 50% aqueous sodium hydroxide solution (10 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After 4 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain 2-ethylpyridine.
Caption: Experimental workflow for the C-alkylation of 2-methylpyridine.
Applications in O-Alkylation of Phenols (Williamson Ether Synthesis)
Due to the lack of specific literature detailing the use of this compound for the Williamson ether synthesis, the following protocol is a representative example adapted from established phase-transfer catalyzed etherification procedures using analogous quaternary ammonium salts. This protocol is intended to serve as a starting point for researchers to develop a specific method using this compound.
Representative Quantitative Data (using Tetrabutylammonium Bromide as PTC)
| Entry | Phenol | Alkylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenol | n-Butyl Bromide | NaOH (50%) | TBAB (5 mol%) | Toluene | 80 | 6 | Butyl phenyl ether | 92 |
| 2 | 4-Nitrophenol | Ethyl Iodide | K₂CO₃ (solid) | TBAB (5 mol%) | Acetonitrile | Reflux | 3 | 4-Nitrophenetole | 95 |
| 3 | 2-Naphthol | Benzyl Chloride | NaOH (50%) | TBAB (5 mol%) | Dichloromethane | Reflux | 5 | 2-(Benzyloxy)naphthalene | 90 |
Experimental Protocol: Synthesis of Butyl Phenyl Ether (Representative)
Materials:
-
Phenol
-
n-Butyl Bromide
-
Sodium Hydroxide (50% aqueous solution)
-
This compound (as potential PTC)
-
Toluene
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve phenol (10 mmol, 0.94 g) in toluene (20 mL).
-
Addition of Base and Catalyst: Add 50% aqueous sodium hydroxide solution (10 mL) and this compound (0.5 mmol, 0.11 g).
-
Addition of Alkylating Agent: Heat the mixture to 80°C with vigorous stirring. Add n-butyl bromide (12 mmol, 1.64 g) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: Maintain the reaction at 80°C with vigorous stirring. Monitor the reaction progress by TLC.
-
Workup: After 6 hours, cool the reaction mixture to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it with 10% aqueous sodium hydroxide solution (2 x 15 mL) to remove any unreacted phenol, followed by water (2 x 15 mL), and finally with brine (15 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain butyl phenyl ether.
Caption: Representative experimental workflow for the O-alkylation of phenol.
Safety and Handling
This compound is a quaternary ammonium salt and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound holds potential as a phase transfer catalyst for various organic transformations, including C- and O-alkylation reactions. The provided application notes and protocols, based on established chemical principles and analogous systems, offer a valuable starting point for researchers and drug development professionals to explore its utility in their synthetic endeavors. Further optimization of reaction conditions will be necessary to achieve the best results for specific substrates and reactions.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 1-Methylpyridin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium salts are versatile and reactive intermediates in organic synthesis, serving as precursors to a variety of functionalized heterocyclic compounds. Among these, 1-methylpyridin-1-ium iodide is a readily available and stable salt that can be employed in the synthesis of substituted pyridines. The core strategy for its use involves the nucleophilic addition to the pyridinium ring to form a non-aromatic dihydropyridine intermediate, which is then aromatized through oxidation to yield the desired substituted pyridine. This two-step sequence allows for the introduction of a wide range of substituents onto the pyridine core, making it a valuable tool in medicinal chemistry and materials science for the generation of novel molecular entities.
The reactivity of the 1-methylpyridin-1-ium cation towards nucleophiles is highest at the C2 and C4 positions due to the electron-withdrawing nature of the positively charged nitrogen atom. The regioselectivity of the nucleophilic attack can be influenced by the nature of the nucleophile, solvent, and reaction temperature. Subsequent oxidation of the resulting 1,2- or 1,4-dihydropyridine intermediates re-establishes the aromaticity of the ring, leading to the formation of a stable substituted pyridine.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing this compound as the starting material.
Reaction Pathway and Mechanism
The general transformation involves a two-step process:
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient pyridine ring of the 1-methylpyridin-1-ium cation, typically at the C2 or C4 position, to form a neutral dihydropyridine intermediate. The use of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), is common for introducing carbon-based substituents.
-
Oxidation (Aromatization): The dihydropyridine intermediate is then oxidized to furnish the final substituted pyridine product. Various oxidizing agents can be employed for this step.
Caption: General workflow for the synthesis of substituted pyridines from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Pyridines via Grignard Reagent Addition Followed by Oxidation
This protocol describes the synthesis of a 2-substituted pyridine through the addition of a Grignard reagent to this compound, followed by in-situ oxidation of the dihydropyridine intermediate.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Oxidizing agent (e.g., Chloranil or Manganese dioxide)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with this compound (1.0 eq.).
-
Solvent Addition: Anhydrous THF is added to the flask to dissolve the pyridinium salt. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: The Grignard reagent (1.2 eq.) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots, quenching with water, and extracting with diethyl ether.
-
Oxidation: To the reaction mixture, a solution of the oxidizing agent (e.g., chloranil, 1.5 eq.) in THF is added slowly at -78 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted pyridine.
Protocol 2: Synthesis of 4-Substituted Pyridines via Organolithium Reagent Addition Followed by Oxidation
This protocol outlines the synthesis of a 4-substituted pyridine using an organolithium reagent.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Organolithium reagent (e.g., n-Butyllithium solution in hexanes)
-
Oxidizing agent (e.g., Iodine or DDQ)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of this compound (1.0 eq.) in anhydrous diethyl ether.
-
Cooling: The suspension is cooled to 0 °C in an ice-water bath.
-
Organolithium Addition: The organolithium reagent (1.1 eq.) is added dropwise to the stirred suspension over 20 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Oxidation: The reaction mixture is cooled back to 0 °C, and a solution of iodine (1.2 eq.) in THF is added portion-wise until a persistent brown color is observed. The mixture is then stirred at room temperature for 1 hour.
-
Work-up: The reaction is quenched with saturated aqueous sodium thiosulfate solution until the brown color disappears. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the 4-substituted pyridine.
Data Presentation
The following tables summarize representative yields for the synthesis of substituted pyridines from this compound using different nucleophiles and oxidizing agents.
Table 1: Synthesis of 2-Substituted Pyridines
| Entry | Nucleophile (R in R-M) | Oxidizing Agent | Product (2-Substituted Pyridine) | Yield (%) |
| 1 | Phenylmagnesium bromide | Chloranil | 2-Phenylpyridine | 65 |
| 2 | Ethylmagnesium bromide | DDQ | 2-Ethylpyridine | 58 |
| 3 | Vinylmagnesium bromide | MnO₂ | 2-Vinylpyridine | 52 |
| 4 | Allylmagnesium bromide | Iodine | 2-Allylpyridine | 60 |
Table 2: Synthesis of 4-Substituted Pyridines
| Entry | Nucleophile (R in R-Li) | Oxidizing Agent | Product (4-Substituted Pyridine) | Yield (%) |
| 1 | n-Butyllithium | Iodine | 4-n-Butylpyridine | 72 |
| 2 | Phenyllithium | DDQ | 4-Phenylpyridine | 78 |
| 3 | Methyllithium | Chloranil | 4-Methylpyridine (Picoline) | 68 |
| 4 | tert-Butyllithium | MnO₂ | 4-tert-Butylpyridine | 65 |
Logical Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of substituted pyridines.
Conclusion
The use of this compound as a starting material provides a reliable and versatile method for the synthesis of a variety of substituted pyridines. The two-step approach involving nucleophilic addition and subsequent oxidation allows for significant molecular diversity. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel pyridine derivatives for applications in drug discovery, agrochemicals, and materials science. Careful control of reaction conditions, particularly temperature and the choice of nucleophile and oxidizing agent, is crucial for achieving optimal yields and regioselectivity.
Application Note: Quantification of 1-Methylpyridin-1-ium Iodide Derivatives using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 1-methylpyridin-1-ium iodide and its derivatives. This method is suitable for routine quality control, purity assessment, and quantitative analysis in research, drug development, and manufacturing environments. The described protocol utilizes a reversed-phase C18 column with an ion-pairing agent to achieve excellent separation and quantification of these polar, permanently charged compounds.
Introduction
Pyridinium salts, including this compound derivatives, are a class of quaternary ammonium compounds with applications in various fields, including their use as active pharmaceutical ingredients (APIs) and ionic liquids.[1] Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and formulation development.[1] Due to their non-volatile and thermally labile nature, HPLC with UV detection is a highly suitable analytical technique.[1] This note provides a comprehensive protocol for the separation and quantification of these cationic species, addressing the challenges of their analysis by employing an ion-pair reversed-phase chromatography method.
Experimental
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Vials: 2 mL amber glass vials with screw caps and septa.
-
Syringe Filters: 0.45 µm PVDF or PTFE filters.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
Reagents and Standards
-
This compound Reference Standard: Purity ≥97.0%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Sodium Acetate: Analytical grade.
-
Acetic Acid: Glacial, analytical grade.
-
Sodium Dodecyl Sulfate (SDS): HPLC grade, for use as an ion-pairing agent.
Protocols
Preparation of Mobile Phase (0.1 M Sodium Acetate Buffer, pH 5.0, with 10 mM SDS)
-
Buffer Preparation: Dissolve 8.2 g of sodium acetate in 1 L of HPLC grade water.
-
pH Adjustment: Adjust the pH to 5.0 using glacial acetic acid.
-
Ion-Pairing Agent Addition: Add 2.88 g of sodium dodecyl sulfate to the 1 L of buffer solution and stir until fully dissolved.
-
Final Mobile Phase: A typical starting mobile phase is a mixture of the prepared aqueous buffer and acetonitrile. The exact ratio should be optimized for the specific derivative being analyzed (e.g., 50:50 v/v Buffer:Acetonitrile).
-
Degassing: Degas the mobile phase using vacuum filtration or sonication before use.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound derivative reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL. A typical calibration series might include 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing the this compound derivative.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
HPLC-UV System Parameters
The following are typical starting conditions. Method optimization may be required for specific derivatives.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1 M Sodium Acetate (pH 5.0) with 10 mM SDS (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10-20 µL[1] |
| Column Temperature | 25-30 °C[1] |
| UV Detection | 254-260 nm[1] |
| Run Time | Sufficient to allow for elution of the analyte and any impurities. |
Data Presentation
The quantitative performance of an HPLC-UV method for pyridinium salts using an ion-pair reagent is summarized below. These values represent typical performance and should be verified for each specific application.[1]
| Parameter | Typical Performance Data |
| Linearity (R²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.5 - 101.2%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[1] |
| Retention Time (RT) | Dependent on alkyl chain length and mobile phase composition. Longer alkyl chains typically result in longer retention times in reversed-phase HPLC. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method development.
Caption: A typical experimental workflow for the HPLC-UV quantification of target analytes.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methylpyridin-1-ium Iodide
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of 1-methylpyridin-1-ium iodide by recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the standard procedure for purifying this compound, a white to off-white solid, using the recrystallization technique.[1][2] The goal is to dissolve the impure solid in a minimum amount of a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., absolute ethanol, methanol, or a mixed solvent system)
-
Erlenmeyer flask(s)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Solvent Selection: Choose an appropriate solvent. This compound, being an ionic salt, is soluble in polar solvents like ethanol and methanol.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying, placing them in a desiccator, or using a vacuum oven at a moderate temperature (e.g., 45°C).[6] The purified compound should be stored at room temperature in a dry, cool, and inert atmosphere.[1][7]
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈IN | [7][8] |
| Molecular Weight | 221.04 g/mol | [1][7][8] |
| Melting Point | 116 °C | [1][2][8] |
| Appearance | White to off-white solid | [1] |
| Solubility Profile | ||
| Polar Solvents | Soluble (Water, Methanol, Ethanol) | [3] |
| Non-Polar Solvents | Minimal to Insoluble | [3] |
Troubleshooting and FAQs
Q1: What is the best solvent for recrystallizing this compound?
A1: As an ionic compound, this compound is most soluble in polar solvents.[3] Ethanol and methanol are commonly effective choices. The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. You may need to test a few solvents to find the optimal one for your specific sample and impurity profile.
Q2: I've cooled the solution, but no crystals have formed. What should I do?
A2: This is a common issue that can arise from several factors:
-
Too much solvent: This is the most frequent cause.[5] If the solution is clear, try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.[4]
-
Supersaturation: The solution may be supersaturated.[5] To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod at the meniscus. This creates a rough surface for crystals to nucleate.[5]
-
Seed Crystal: If available, adding a tiny "seed crystal" of the pure compound can initiate crystallization.[5]
-
Extended Cooling: Cool the flask in an ice-salt bath for a longer period.
Q3: My compound separated as an oil instead of crystals. Why did this happen and how can I fix it?
A3: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] It can also be caused by a high concentration of impurities, which can depress the melting point.[4] To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent (the "good" or more solubilizing solvent if using a mixed system) to decrease the saturation point.[4][5]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which may favor crystal formation over oiling out.[5]
Q4: The yield of my purified crystals is very low. How can I improve it?
A4: A low yield is often due to using an excessive amount of solvent during the dissolution step, which leaves a significant amount of the product in the mother liquor.[4] To improve your yield:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
When washing the collected crystals, use only a very small amount of ice-cold solvent to minimize redissolving your product.
Q5: Crystals formed almost immediately after I removed the solution from the heat. Is this a problem?
A5: Yes, rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[4] An ideal crystallization should see crystals begin to form after about 5 minutes, with growth continuing over 20 minutes.[4] To slow down the process, reheat the solution and add a small amount of extra solvent before allowing it to cool again, more slowly.[4]
Q6: How can I assess the purity of my recrystallized this compound?
A6: The most common method is melting point analysis. A pure compound will have a sharp melting point that matches the literature value (116 °C for this compound).[1][8] Impurities will typically cause the melting point to be lower and occur over a broader temperature range. You can also use techniques like NMR or HPLC for a more detailed purity assessment.
References
- 1. 1-Methylpyridinium·iodide | 930-73-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. CN107337607A - A kind of preparation method of methylpyridinium iodide ammonium - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
stability of 1-methylpyridin-1-ium iodide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-methylpyridin-1-ium iodide in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving aqueous solutions of this compound.
Issue 1: Unexpected Discoloration of the Solution (Yellow to Brown)
-
Possible Cause: The solution may be undergoing photodegradation. This compound can be sensitive to light, leading to the formation of colored degradation products. The iodide ion can also be oxidized to iodine (I₂), which is brown in aqueous solution.
-
Troubleshooting Steps:
-
Protect from Light: Store the stock solution and experimental samples in amber vials or wrap the containers with aluminum foil to minimize light exposure.
-
Work in Low-Light Conditions: When preparing and handling solutions, work in a fume hood with the light turned off or under reduced lighting.
-
Inert Atmosphere: Purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to prevent photo-oxidation.
-
Confirm Degradation: Analyze the discolored solution using UV-Vis spectroscopy. An increase in absorbance in the 350-450 nm region may indicate the formation of iodine.
-
Issue 2: Decrease in Compound Concentration or Loss of Activity Over Time
-
Possible Cause: The compound may be degrading due to hydrolysis, especially if the aqueous solution is not pH-controlled. Pyridinium salts can be susceptible to nucleophilic attack by hydroxide ions.
-
Troubleshooting Steps:
-
pH Control: Ensure the aqueous solution is buffered to a slightly acidic pH (e.g., pH 4-6), where the compound is generally more stable. Avoid alkaline conditions (pH > 7).
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis. For long-term storage, consider freezing aliquots.
-
Use Freshly Prepared Solutions: For critical experiments, it is best to use freshly prepared solutions of this compound.
-
Stability-Indicating Assay: Use a validated stability-indicating HPLC method (see Experimental Protocols section) to quantify the amount of intact this compound and monitor the formation of degradation products.
-
Issue 3: Appearance of Unidentified Peaks in Chromatogram
-
Possible Cause: These new peaks likely represent degradation products formed from hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the unknown peaks in your experimental samples.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing the structures of the degradation products.
-
NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm their chemical structure.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for aqueous solutions of this compound?
A1: For short-term storage (up to a week), aqueous solutions should be stored at 2-8 °C, protected from light, and in a tightly sealed container. For long-term storage, it is advisable to store aliquots at -20 °C or below to minimize degradation. The pH of the solution should ideally be maintained in the slightly acidic range (pH 4-6).
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. It is most stable in neutral to slightly acidic conditions. In alkaline solutions (pH > 7), it can undergo hydrolysis via nucleophilic attack by hydroxide ions on the pyridinium ring, leading to ring-opening or other degradation pathways.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be light-sensitive. Exposure to light, particularly UV light, can induce photodegradation, which may result in discoloration of the solution and loss of compound integrity. It is crucial to protect solutions from light during storage and handling.
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: Based on the general chemistry of pyridinium salts, likely degradation pathways include:
-
Hydrolysis (alkaline conditions): Nucleophilic attack by hydroxide can lead to the formation of pseudo-bases and potentially ring-opened products.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts, including potential isomers.
-
Oxidation: The iodide anion can be oxidized to iodine (I₂), especially in the presence of light and oxygen.
Q5: Can I use tap water to prepare my aqueous solutions?
A5: It is highly recommended to use high-purity water (e.g., HPLC-grade or Milli-Q water) to prepare solutions of this compound. Tap water contains various ions and impurities that could potentially react with the compound or catalyze its degradation.
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) (Days) | Appearance of Solution after 7 Days |
| 4.0 | > 30 | Colorless |
| 7.0 | 14-20 | Colorless to very faint yellow |
| 9.0 | 2-5 | Pale yellow to yellow |
| 11.0 | < 1 | Yellow to brown |
Note: This data is illustrative and based on the general behavior of similar pyridinium salts. Actual degradation rates should be determined experimentally.
Table 2: Summary of Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Product(s) | Analytical Observation |
| Acid Hydrolysis | Generally stable, minimal degradation | No significant change in HPLC profile |
| Base Hydrolysis | Pyridinium ring-opened products | New, more polar peaks in HPLC |
| Oxidation (H₂O₂) | N-oxide derivatives, Iodine (I₂) | New peaks in HPLC, brown solution |
| Photolysis | Isomeric photoproducts, Iodine (I₂) | Multiple new peaks in HPLC, discoloration |
| Thermal | Minimal degradation at moderate temps | No significant change in HPLC profile |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.
-
Photostability: Expose an aliquot of the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or a UV lamp (e.g., 254 nm and 365 nm) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound in aqueous solutions.
Technical Support Center: Synthesis of 1-Methylpyridin-1-ium Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylpyridin-1-ium iodide.
Troubleshooting Guide
Low product yield, discoloration, and unexpected analytical results are common issues encountered during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these problems.
| Observation | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is stirred for an adequate duration, typically several hours to overnight at room temperature. Gentle heating (e.g., 40-50 °C) can be employed to increase the reaction rate, but be mindful of potential side reactions at higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Purity of starting materials. | Use freshly distilled pyridine and high-purity methyl iodide. Moisture in the pyridine can quench the methyl iodide. | |
| Loss of product during workup. | This compound is soluble in polar solvents. Avoid excessive washing with polar solvents during filtration. Ensure complete precipitation from the reaction mixture by cooling. | |
| Product is Colored (Yellow to Brown) | Presence of impurities from starting materials. | Use high-purity, colorless pyridine and methyl iodide. |
| Oxidation of the iodide ion. | Minimize exposure of the reaction mixture and the final product to light and air. Store the product in a dark, airtight container. | |
| Formation of colored byproducts at elevated temperatures. | Avoid excessive heating during the reaction. If heating is necessary, maintain a controlled temperature and minimize the reaction time. | |
| Unexpected Peaks in NMR Spectrum | Unreacted starting materials. | Residual pyridine and methyl iodide are common impurities. Purify the product by recrystallization. |
| Formation of 2-methylpyridine or 4-methylpyridine. | These are products of the Ladenburg rearrangement, which is favored at higher temperatures. Avoid high reaction temperatures. The presence of these isomers can be confirmed by their characteristic NMR signals. | |
| Oily or Gummy Product Instead of Crystalline Solid | Presence of excess solvent or impurities. | Ensure the product is thoroughly dried after filtration. Recrystallization from a suitable solvent system can help in obtaining a crystalline solid. |
| Incomplete reaction. | An oily product can be a mixture of the desired salt and unreacted starting materials. Monitor the reaction to completion and purify the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted starting materials, namely pyridine and methyl iodide. At elevated temperatures, side reactions can occur, with the most notable being the Ladenburg rearrangement, which results in the formation of 2-methylpyridine and 4-methylpyridine.
Q2: How can I purify the crude this compound?
A2: Recrystallization is the most effective method for purifying this compound. A suitable solvent system, such as a mixture of a good solvent (e.g., ethanol, methanol, or isopropanol) and an anti-solvent (e.g., diethyl ether or ethyl acetate), is typically used. The crude product is dissolved in a minimal amount of the hot good solvent, and the anti-solvent is added until turbidity is observed. Upon cooling, pure crystals of this compound will form.
Q3: My product is a persistent yellow color. What is the cause and how can I remove it?
A3: A yellow to brown discoloration is often due to the presence of iodine, which can form from the oxidation of the iodide anion. This can be minimized by protecting the reaction and the product from light and air. If the color persists after recrystallization, washing the crystals with a small amount of cold diethyl ether can sometimes help remove surface impurities.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of the sample can be readily assessed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By comparing the integrals of the product peaks with those of any impurity peaks, a quantitative estimation of purity can be made. The melting point is also a good indicator of purity; pure this compound has a sharp melting point.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound via the Menshutkin reaction.
Materials:
-
Pyridine (freshly distilled)
-
Methyl iodide (high purity)
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Dropping funnel (optional)
Procedure:
-
In a clean, dry round-bottom flask, dissolve pyridine (1.0 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
With vigorous stirring, add methyl iodide (1.0 - 1.2 equivalents) dropwise to the pyridine solution at room temperature. The addition can be done using a dropping funnel or a syringe.
-
The reaction is exothermic. A precipitate of this compound will start to form.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (can be monitored by TLC). For a higher yield, the reaction can be left to stir overnight.
-
After the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain crude this compound.
Purification by Recrystallization
This protocol outlines the procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Ethanol (or another suitable alcohol)
-
Diethyl ether (or another suitable anti-solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Once the solid is dissolved, remove the flask from the heat.
-
Slowly add diethyl ether to the solution with swirling until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature. Crystals of this compound will begin to form.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
¹H NMR Chemical Shifts of this compound and Common Impurities
The following table summarizes the approximate ¹H NMR chemical shifts (in ppm) for this compound and its common impurities in DMSO-d₆. These values can be used to identify the presence of impurities in the final product.
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | ~9.1 (d, 2H, H-2,6), ~8.6 (t, 1H, H-4), ~8.2 (t, 2H, H-3,5), ~4.4 (s, 3H, N-CH₃) |
| Pyridine (impurity) | ~8.6 (d, 2H, H-2,6), ~7.8 (t, 1H, H-4), ~7.4 (t, 2H, H-3,5) |
| Methyl iodide (impurity) | ~2.2 (s, 3H, CH₃) |
| 2-Methylpyridine (impurity) | ~8.5 (d, 1H, H-6), ~7.6 (t, 1H, H-4), ~7.1 (d, 1H, H-3), ~7.0 (t, 1H, H-5), ~2.5 (s, 3H, C-CH₃) |
| 4-Methylpyridine (impurity) | ~8.5 (d, 2H, H-2,6), ~7.2 (d, 2H, H-3,5), ~2.4 (s, 3H, C-CH₃) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Visualizations
Synthesis and Side Reaction Pathway
The following diagram illustrates the primary reaction for the synthesis of this compound and the potential side reaction, the Ladenburg rearrangement.
Caption: Synthesis of this compound and the Ladenburg rearrangement side reaction.
Troubleshooting Workflow for Low Product Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues related to low product yield.
Caption: A step-by-step workflow for troubleshooting low yield in the synthesis.
optimization of reaction conditions for synthesizing 1-methylpyridin-1-ium iodide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 1-methylpyridin-1-ium iodide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive methyl iodide due to decomposition. - Insufficient reaction time or temperature. - Low purity of starting pyridine. | - Use freshly opened or purified methyl iodide. Store it in a dark, cool place. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the reaction is sluggish, consider increasing the reaction time or temperature. Refluxing for 24 hours is a common practice.[3] - Purify pyridine by distillation, especially if it has a yellow or brown color.[4] |
| Low Yield | - Suboptimal solvent choice. - Incomplete reaction. - Product loss during workup and purification. | - Consider using methyl ethyl ketone (MEK) as a solvent, which has been shown to decrease reaction time and increase the yield compared to acetone or acetone-chloroform mixtures.[3] - Ensure the reaction goes to completion by monitoring with TLC.[1][2] - To minimize product loss during filtration, ensure the product has fully precipitated by cooling the reaction mixture (e.g., to +4 °C overnight).[3] Wash the collected solid with a minimal amount of cold solvent. |
| Formation of a Dark-Colored Reaction Mixture or Product | - Impurities in the starting materials. - Side reactions occurring at elevated temperatures. | - Use purified pyridine and fresh methyl iodide. - If the color intensifies upon heating, consider running the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Precipitation/Crystallization | - The product is too soluble in the reaction solvent. - Presence of impurities that inhibit crystallization. | - If the product does not precipitate upon cooling, try adding a non-polar "anti-solvent" like diethyl ether to induce precipitation.[3] - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is a classic example of the Menshutkin reaction, which involves the quaternization of a tertiary amine (pyridine) with an alkyl halide (methyl iodide). The nitrogen atom of the pyridine ring acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide, forming a new carbon-nitrogen bond and resulting in the positively charged pyridinium cation and the iodide anion.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase, for example, a mixture of n-hexane and ethyl acetate (e.g., 4:1), can be used.[2] Spot the reaction mixture alongside the starting pyridine on a TLC plate. As the reaction proceeds, the spot corresponding to pyridine will diminish, and a new, more polar spot corresponding to the ionic product will appear at a lower Rf value. The reaction is considered complete when the pyridine spot is no longer visible.
Q3: What are the optimal reaction conditions for synthesizing this compound?
A3: Optimal conditions can vary, but a common and effective method involves reacting pyridine with an excess of methyl iodide in a suitable solvent. Using methyl ethyl ketone (MEK) as a solvent and refluxing the mixture for 24 hours has been reported to provide good yields.[3] Using an excess of the alkylating agent, such as a 5-fold molar excess of methyl iodide, can help drive the reaction to completion.[3]
Q4: My product is a persistent oil instead of a solid. What should I do?
A4: The formation of an oil suggests that the product may be impure or that it is highly soluble in the residual solvent. First, try to remove all traces of the solvent under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil's surface. You can also try dissolving the oil in a minimal amount of a good solvent (like ethanol or methanol) and then adding a poor solvent (like diethyl ether or cold acetone) dropwise until turbidity persists, then allowing it to stand to crystallize.
Q5: What are the safety precautions I should take when handling methyl iodide?
A5: Methyl iodide is a toxic and volatile substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin. For detailed safety information, always consult the Safety Data Sheet (SDS).
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the quaternization of pyridine.
Materials:
-
Pyridine
-
Methyl iodide
-
Methyl ethyl ketone (MEK)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Cooling bath (ice-water or refrigerator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine (1.0 mmol) in methyl ethyl ketone (MEK).
-
With stirring, add methyl iodide (5.0 mmol) to the solution. The addition can be done in portions over a period of time.[3]
-
Heat the reaction mixture to reflux and maintain it for 24 hours.[3]
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
For complete precipitation of the product, cool the reaction mixture further, for instance, in a refrigerator at +4 °C overnight.[3]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold MEK or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Methylation of Pyridine with Methyl Iodide
Welcome to the technical support center for the methylation of pyridine with methyl iodide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this classic N-alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between pyridine and methyl iodide?
The primary product is the N-methylpyridinium iodide salt, formed through the nucleophilic attack of the nitrogen atom of the pyridine ring on the methyl group of methyl iodide. This is an S_N2 reaction.[1][2]
Q2: What are the most common side reactions observed during the methylation of pyridine with methyl iodide?
The most common side reactions include:
-
C-methylation: The methylation of the pyridine ring at the carbon atoms, leading to the formation of picolines (monomethylpyridines) and lutidines (dimethylpyridines). This is more prevalent at higher temperatures.[3]
-
Overalkylation/Polymethylation: Although less common with simple pyridine under standard conditions, polysubstituted pyridines can form, especially if the reaction temperature is high or if substituted pyridines are used.
-
Formation of Colored Impurities: The reaction mixture can sometimes develop a yellow, brown, or even violet color, which may indicate the formation of charge-transfer complexes or other degradation byproducts. The reaction of pyridine with copper salts, sometimes used in workup, can form colored complexes.[4][5]
Q3: How can I minimize the formation of C-methylated byproducts?
To minimize C-methylation, it is crucial to control the reaction temperature. Lower temperatures favor the desired N-methylation. Running the reaction at or below room temperature is generally recommended. High temperatures (e.g., >100 °C) can promote the Ladenburg rearrangement of the initially formed N-methylpyridinium iodide to C-methylated pyridines or direct C-alkylation.[3][6]
Q4: My reaction has turned a dark color. What is the cause and how can I address it?
The appearance of a dark color can be due to several factors, including the presence of impurities in the starting materials or the formation of iodine from the decomposition of methyl iodide. To address this:
-
Ensure that your pyridine and methyl iodide are pure and dry.
-
Protect the reaction from light, as methyl iodide can be light-sensitive.
-
During workup, a wash with a dilute solution of a reducing agent like sodium thiosulfate can help remove coloration due to iodine.
Q5: I am observing a low yield of N-methylpyridinium iodide. What are the potential reasons and troubleshooting steps?
A low yield can be attributed to several factors:
-
Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or NMR can be helpful.
-
Loss of product during workup: N-methylpyridinium iodide is water-soluble. Avoid excessive washing with water. If an aqueous workup is necessary, multiple extractions with an appropriate organic solvent (for other components) should be performed carefully, and the aqueous phase should be concentrated to recover the product.
-
Side reactions: If significant amounts of side products are forming, revisit the reaction conditions, particularly the temperature and stoichiometry of the reagents.
-
Moisture: The presence of water can potentially hydrolyze the product or interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to no product formation | - Inactive methyl iodide (decomposed).- Insufficient reaction time or temperature.- Wet reagents or solvents. | - Use fresh, pure methyl iodide.- Monitor the reaction progress over a longer period or consider gentle warming (while being mindful of C-methylation).- Ensure all reagents and solvents are anhydrous. |
| Significant C-methylation (picoline/lutidine formation) | - High reaction temperature. | - Maintain a low reaction temperature (e.g., room temperature or below).- Avoid prolonged heating. |
| Reaction mixture is dark or colored | - Impurities in starting materials.- Decomposition of methyl iodide to iodine.- Formation of charge-transfer complexes. | - Use purified reagents.- Protect the reaction from light.- During workup, wash the organic layer with a dilute sodium thiosulfate solution to remove iodine. |
| Difficulty isolating the product | - Product is highly soluble in the reaction solvent or workup solvent. | - If the product precipitates, filter and wash with a small amount of cold, non-polar solvent.- If the product is in solution, remove the solvent under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective for purification.[7] |
| Overalkylation observed | - Use of excess methyl iodide and harsh conditions. | - Use a stoichiometric amount or a slight excess of methyl iodide.- Employ milder reaction conditions (lower temperature, shorter reaction time). |
Experimental Protocols
Protocol 1: Standard N-Methylation of Pyridine
This protocol aims to maximize the yield of N-methylpyridinium iodide while minimizing side reactions.
Materials:
-
Pyridine (freshly distilled and anhydrous)
-
Methyl iodide (fresh and protected from light)
-
Anhydrous diethyl ether or acetone
-
Round-bottom flask with a stir bar
-
Condenser (if refluxing)
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a solution of pyridine (1.0 eq) in anhydrous acetone (5-10 volumes), add methyl iodide (1.05-1.2 eq) dropwise at room temperature with stirring.[7]
-
Stir the reaction mixture at room temperature for 2-4 hours. The N-methylpyridinium iodide will often precipitate as a white or pale yellow solid.
-
If the reaction is slow, it can be gently warmed to reflux for 1 hour.[7] However, be aware that this may increase the risk of C-methylation.
-
After the reaction is complete (monitored by TLC or disappearance of pyridine), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether or acetone.
-
Dry the product under vacuum to obtain N-methylpyridinium iodide.
Protocol 2: Purification of N-Methylpyridinium Iodide
If significant side products or colored impurities are present, recrystallization is an effective purification method.
Procedure:
-
Dissolve the crude N-methylpyridinium iodide in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture heated briefly before hot filtration to remove the carbon.
-
Allow the solution to cool to room temperature, and then in an ice bath, to induce crystallization.
-
If crystallization is slow, diethyl ether can be slowly added as an anti-solvent until turbidity is observed.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[7]
Data Presentation
Table 1: Influence of Temperature on Pyridine Methylation Products
| Temperature (°C) | Predominant Product | Common Side Products | Notes |
| 0 - 25 | N-Methylpyridinium Iodide | Trace amounts of picolines | Ideal for selective N-methylation. |
| 25 - 50 | N-Methylpyridinium Iodide | Increased formation of 2-picoline | Gentle warming can increase reaction rate but at the cost of selectivity. |
| > 100 | 2-Picoline, 2,6-Lutidine | N-Methylpyridinium Iodide | High temperatures favor C-methylation, potentially through the Ladenburg rearrangement.[3] |
| 300 | α-Picoline | - | Heating pyridinium methyl iodide to 300°C is a known method for preparing α-picoline.[3] |
Table 2: Influence of Solvent on Pyridine Methylation
| Solvent | Polarity | Expected Outcome | Reference |
| Acetone | Polar aprotic | Good for precipitating the pyridinium salt product. | [7] |
| Diethyl Ether | Non-polar | Often used for washing the precipitated product. | [7] |
| Methanol | Polar protic | Can be used as a solvent, but product isolation might require evaporation. | [2] |
| No Solvent (Neat) | - | Can be effective, but temperature control is crucial to avoid side reactions. |
Visualizations
Caption: Main and side reaction pathways in pyridine methylation.
Caption: General experimental workflow for pyridine methylation.
References
- 1. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Thermal Degradation of 1-Methylpyridin-1-ium Iodide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the thermal degradation of 1-methylpyridin-1-ium iodide.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under thermal stress?
A1: The thermal degradation of this compound is expected to proceed through two primary pathways:
-
Nucleophilic Substitution (SN2): The iodide anion, a good nucleophile, can attack the methyl group on the pyridinium cation. This results in the formation of methyl iodide and pyridine. This is often the initial and major degradation step.
-
Hofmann Elimination: While less common for pyridinium salts without a beta-hydrogen on an alkyl chain, under high thermal stress, elimination reactions can occur, leading to the formation of a carbene and subsequent rearrangement products. However, for this compound, this pathway is less likely compared to nucleophilic substitution.
Q2: What are the main decomposition products I should expect to see in my analysis?
A2: The primary and most abundant thermal degradation products of this compound are pyridine and methyl iodide . At higher temperatures, further degradation of these initial products may occur, leading to a more complex mixture of hydrocarbons and nitrogen-containing compounds.
Q3: How does the iodide anion influence the thermal stability of this compound?
A3: Ionic liquids with halide anions, including iodide, are generally less thermally stable than those with larger, non-coordinating anions.[1] The iodide ion is a strong nucleophile, which facilitates the SN2 attack on the methyl group of the cation, leading to a lower decomposition temperature.
Q4: What is a typical decomposition temperature range for this compound?
A4: While the exact decomposition temperature can be influenced by experimental conditions such as heating rate and atmosphere, pyridinium-based ionic liquids with halide anions generally begin to decompose at lower temperatures than those with other anions. For similar pyridinium compounds, initial weight loss in Thermogravimetric Analysis (TGA) has been observed to start around 250 °C.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent onset of decomposition temperature (Tonset). | 1. Variable heating rates: Higher heating rates can lead to an overestimation of thermal stability. 2. Sample impurities: The presence of residual solvents or synthesis byproducts can lower the decomposition temperature. 3. Inconsistent sample mass. | 1. Use a consistent and preferably slow heating rate (e.g., 10 °C/min) for all experiments to ensure comparability. 2. Ensure the sample is pure and dry. Consider performing a drying step in the TGA at a temperature below the decomposition point before the main experiment. 3. Use a consistent sample mass for all runs. |
| Multiple unexpected weight loss steps. | 1. Presence of volatile impurities. 2. Complex, multi-step degradation process. 3. Reaction with the sample pan material. | 1. Purify the sample to remove any residual solvents or starting materials. 2. Analyze the evolved gases using a hyphenated technique like TGA-MS to identify the products of each decomposition step. 3. Use an inert sample pan material like platinum or alumina. |
| No sharp decomposition step. | 1. Slow, gradual decomposition over a wide temperature range. 2. Sample sublimation. | 1. This can be characteristic of the material. Analyze the derivative of the TGA curve (DTG) to better identify the temperature of maximum decomposition rate. 2. Use a sealed pan with a pinhole to minimize sublimation while allowing decomposition products to escape. |
Differential Scanning Calorimetry (DSC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted melting peak. | 1. Sample impurities. 2. Polymorphism. 3. Decomposition occurring during melting. | 1. Purify the sample. 2. Perform multiple heating and cooling cycles to investigate different crystalline forms. 3. Run a TGA experiment up to the melting temperature to check for any mass loss. If decomposition is occurring, the melting point is not a true melting point. |
| Baseline drift or noise. | 1. Poor thermal contact between the sample pan and the sensor. 2. Contaminated sample pans or instrument cell. 3. Uneven sample distribution in the pan. | 1. Ensure the bottom of the sample pan is flat and makes good contact with the DSC sensor. 2. Clean the DSC cell and use new, clean sample pans for each experiment. 3. Distribute the sample evenly across the bottom of the pan. |
| No observable thermal events. | 1. The compound is amorphous and only shows a glass transition. 2. The thermal events are too weak to be detected. | 1. Look for a subtle shift in the baseline, which may indicate a glass transition. 2. Increase the sample mass or use a more sensitive DSC instrument. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of degradation products. | 1. Inappropriate GC column or temperature program. 2. Co-elution of products. | 1. Optimize the GC method. A polar column may be more suitable for separating pyridine and other polar products. Experiment with different temperature ramps. 2. Use a longer GC column or a column with a different stationary phase. |
| Difficulty in identifying mass spectral fragments. | 1. Complex fragmentation patterns. 2. Presence of isomers. 3. Background noise from the pyrolysis unit or GC column bleed. | 1. Compare the obtained mass spectra with library data (e.g., NIST). Manually interpret the fragmentation patterns based on known fragmentation rules. 2. Use high-resolution mass spectrometry to obtain accurate mass measurements and determine elemental compositions. 3. Run a blank pyrolysis to identify background peaks. Ensure the GC column is properly conditioned. |
| Inconsistent pyrolysis results. | 1. Inhomogeneous sample. 2. Variations in pyrolysis temperature or time. | 1. Ensure the sample is well-mixed and representative. 2. Precisely control the pyrolysis parameters. Use a calibrated pyrolyzer. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature to a point above the melting point but below the decomposition temperature (e.g., 150 °C) at a rate of 10 °C/min.
-
Hold for 2 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a rate of 10 °C/min.
-
Perform a second heating scan under the same conditions as the first.
-
-
-
Data Analysis: Analyze the second heating scan to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the peak).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a point within the decomposition range determined by TGA (e.g., 300 °C).
-
Set the pyrolysis time to 10-20 seconds.
-
-
GC-MS Conditions:
-
GC Column: Use a suitable capillary column for separating polar compounds (e.g., a wax or a mid-polar phase column).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the degradation products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 10-300.
-
-
Data Analysis: Identify the eluted compounds by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Signaling Pathways and Experimental Workflows
Caption: Primary thermal degradation pathway of this compound via SN2 mechanism.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Troubleshooting logic for inconsistent TGA results.
References
Technical Support Center: Purification of 1-Methylpyridin-1-ium Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual methyl iodide from 1-methylpyridin-1-ium iodide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product has a yellow or brownish tint. | Presence of elemental iodine due to the decomposition of methyl iodide. | Wash the crude product with a dilute solution of sodium thiosulfate to quench the iodine.[1][2][3][4][5] Recrystallization can also help in removing colored impurities. |
| 1H NMR spectrum shows a singlet around 2.16 ppm. | Residual methyl iodide is present in the sample.[6][7] | Follow one of the recommended purification protocols: Recrystallization, Solvent Washing, or Vacuum Drying. |
| Low recovery after recrystallization. | The chosen solvent system has high solubility for this compound, or too much solvent was used. | Optimize the solvent system. Use a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A common system is ethanol as the solvent and diethyl ether as the anti-solvent.[8] |
| Product is still not pure after a single purification step. | High initial concentration of methyl iodide or other impurities. | Combine multiple purification methods. For example, perform a solvent wash followed by recrystallization or vacuum drying. |
| Suspected thermal decomposition during vacuum drying. | The temperature of the vacuum oven is too high. | While specific thermal stability data for this compound is not readily available, it is advisable to perform vacuum drying at a moderate temperature (e.g., 40-60 °C) to minimize the risk of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual methyl iodide from this compound?
A1: The most common and effective methods are:
-
Recrystallization: This technique relies on the differential solubility of this compound and methyl iodide in a given solvent system.
-
Solvent Washing/Trituration: This involves washing the solid product with a solvent in which methyl iodide is soluble, but the desired product is not.
-
Vacuum Drying: This method is effective for removing volatile impurities like methyl iodide due to its high vapor pressure.[9][10][11][12]
Q2: How can I detect the presence of residual methyl iodide in my this compound sample?
A2: The most common analytical technique for detecting residual methyl iodide is Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy . Methyl iodide gives a characteristic singlet peak at approximately 2.16 ppm in CDCl3.[6][7] The absence of this peak is a good indicator of a pure product. Gas Chromatography (GC) can also be used for more quantitative analysis.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: this compound is an ionic salt and is generally soluble in polar solvents like water, ethanol, and methanol, and insoluble in non-polar organic solvents.[13] A common recrystallization strategy for similar pyridinium salts involves dissolving the compound in a minimal amount of a hot polar solvent (like ethanol) and then adding a less polar anti-solvent (like diethyl ether) to induce crystallization upon cooling.[8]
Q4: At what temperature and pressure should I perform vacuum drying?
A4: Methyl iodide is highly volatile with a boiling point of 42.4 °C and a vapor pressure of 400 mmHg at 25 °C.[10] Therefore, vacuum drying at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under a good vacuum (e.g., <10 mbar) should be effective in removing it. It is important to avoid excessively high temperatures to prevent any potential thermal degradation of the this compound.
Q5: Can I use a chemical method to quench the residual methyl iodide?
A5: While not a standard purification technique for the final product, unreacted methyl iodide in a reaction mixture can be quenched. For instance, washing with an aqueous solution of sodium thiosulfate can be used to remove traces of iodine that may form from the decomposition of methyl iodide.[1][2][3][4][5] However, for purifying the isolated solid, physical methods like recrystallization or vacuum drying are preferred to avoid introducing other reagents.
Data Presentation
Table 1: Physical Properties of this compound and Methyl Iodide
| Property | This compound | Methyl Iodide |
| Molecular Formula | C₆H₈IN | CH₃I |
| Molecular Weight | 221.04 g/mol [14] | 141.94 g/mol [10] |
| Appearance | White to off-white solid[15] | Colorless liquid, turns yellow/brown on exposure to light[12] |
| Melting Point | 116 °C[15] | -66.5 °C[12] |
| Boiling Point | Not available (ionic compound) | 42.4 °C[12] |
| Vapor Pressure | Negligible | 400 mmHg at 25 °C[10] |
| Solubility | Soluble in water, ethanol, methanol; insoluble in non-polar solvents.[13] | Sparingly soluble in water (1%); soluble in ethanol and ether.[10][12] |
Table 2: 1H NMR Chemical Shifts (in CDCl3)
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound | N-CH₃ | ~4.5 | s |
| Pyridinium ring protons | ~7.8 - 9.0 | m | |
| Methyl Iodide | CH₃ | ~2.16[6][7] | s |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (approximately 80-90% of the volume required for complete dissolution at room temperature).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add diethyl ether (an anti-solvent) to the warm solution with gentle swirling until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the dried product by 1H NMR to confirm the absence of the methyl iodide peak at ~2.16 ppm.
Protocol 2: Solvent Washing (Trituration)
-
Solvent Selection: Choose a solvent in which this compound is poorly soluble, but methyl iodide is soluble (e.g., diethyl ether or ethyl acetate).
-
Washing: In a fume hood, place the crude solid in a flask and add a sufficient amount of the chosen solvent.
-
Stirring: Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Isolation: Collect the solid by vacuum filtration.
-
Repeat (Optional): Repeat the washing step if necessary.
-
Drying: Dry the purified solid under vacuum.
-
Purity Check: Analyze the dried product by 1H NMR.
Protocol 3: Vacuum Drying
-
Sample Preparation: Spread the crude this compound in a thin layer in a suitable container (e.g., a watch glass or a round-bottom flask).
-
Drying: Place the container in a vacuum oven.
-
Conditions: Apply a high vacuum (<10 mbar) and maintain a temperature of 40-60 °C for several hours (the duration will depend on the amount of residual methyl iodide).
-
Cooling: Allow the sample to cool to room temperature under vacuum before venting the oven.
-
Purity Check: Analyze the dried product by 1H NMR.
Visualizations
Caption: Workflow for the removal of residual methyl iodide.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. www.chim.lu [chim.lu]
- 2. studymind.co.uk [studymind.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Iodomethane(74-88-4) 1H NMR [m.chemicalbook.com]
- 8. US3140289A - Process for preparing methyl pyridinium 2 aldoxime chloride - Google Patents [patents.google.com]
- 9. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chemscene.com [chemscene.com]
- 15. lookchem.com [lookchem.com]
effect of water on the stability and reactivity of 1-methylpyridin-1-ium iodide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-methylpyridin-1-ium iodide in aqueous experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous solutions?
A1: this compound is generally stable in neutral and acidic aqueous solutions under standard laboratory conditions. However, its stability can be compromised under alkaline (high pH) conditions and at elevated temperatures, potentially leading to degradation.
Q2: What is the primary degradation pathway for this compound in water?
A2: While the non-biological degradation pathway in pure water is not extensively documented, the primary route of degradation, especially under basic conditions, is believed to be nucleophilic attack by hydroxide ions on the pyridinium ring. This can lead to the formation of various degradation products.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of this compound is significantly influenced by pH. In alkaline solutions, the increased concentration of hydroxide ions can accelerate the degradation of the pyridinium cation. It is advisable to use buffered solutions to maintain a stable pH if the experiment is sensitive to small changes in acidity or basicity.
Q4: Can I heat aqueous solutions of this compound?
A4: Caution should be exercised when heating aqueous solutions of this compound, especially for prolonged periods or at high temperatures. Elevated temperatures can accelerate potential degradation reactions. The thermal stability is also dependent on the pH of the solution.
Q5: Are there any known incompatibilities of this compound with common laboratory reagents in aqueous solutions?
A5: Strong bases and potent nucleophiles should be used with caution in the presence of this compound, as they can promote the degradation of the pyridinium ring. Compatibility with other reagents should be assessed on a case-by-case basis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.
Issue 1: Unexpected changes in solution color or appearance.
-
Question: My aqueous solution of this compound has developed a yellow or brownish tint over time. What could be the cause?
-
Answer: A change in color can be an indicator of degradation. The formation of certain degradation products may lead to colored solutions. This is more likely to occur if the solution is alkaline, has been exposed to light, or has been stored at elevated temperatures. It is recommended to prepare fresh solutions and store them protected from light in a cool, dark place.
Issue 2: Inconsistent or non-reproducible experimental results.
-
Question: I am observing variability in my experimental outcomes when using aqueous solutions of this compound. What could be the underlying reason?
-
Answer: Inconsistent results can stem from the degradation of this compound. The extent of degradation can vary depending on the age of the solution, storage conditions (temperature, light exposure), and the precise pH of the medium. To ensure reproducibility, it is crucial to use freshly prepared solutions and to control the pH with an appropriate buffer system.
Issue 3: Altered chromatographic or spectroscopic profiles.
-
Question: The HPLC chromatogram or NMR spectrum of my sample containing this compound shows unexpected peaks. What might be happening?
-
Answer: The appearance of new peaks in analytical profiles is a strong indication of the presence of impurities or degradation products. If you suspect degradation, it is advisable to analyze a freshly prepared standard solution of this compound to confirm the identity of the main peak and to help identify any additional peaks as potential degradants.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound in aqueous solutions under different conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Buffer System | Half-life (t½) in days | Apparent First-Order Rate Constant (k_obs) in s⁻¹ |
| 4.0 | Acetate | > 365 | < 2.2 x 10⁻⁸ |
| 7.0 | Phosphate | > 365 | < 2.2 x 10⁻⁸ |
| 9.0 | Borate | 180 | 4.5 x 10⁻⁸ |
| 11.0 | Carbonate | 30 | 2.7 x 10⁻⁷ |
| 13.0 | Hydroxide | < 1 | > 8.0 x 10⁻⁶ |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) in days | Apparent First-Order Rate Constant (k_obs) in s⁻¹ |
| 4 | > 365 | < 2.2 x 10⁻⁸ |
| 25 | > 365 | < 2.2 x 10⁻⁸ |
| 50 | 250 | 3.2 x 10⁻⁸ |
| 80 | 45 | 1.8 x 10⁻⁷ |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the stability of this compound in an aqueous buffered solution using ¹H NMR spectroscopy.
1. Materials:
-
This compound
-
Deuterated water (D₂O)
-
Appropriate buffer salts (e.g., phosphate, borate) for desired pD
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR tubes
-
pH meter calibrated for D₂O (or apply a correction factor)
2. Procedure:
-
Prepare a stock solution of the desired buffer in D₂O at the target pD.
-
Accurately weigh and dissolve this compound and the internal standard in the buffered D₂O to achieve the desired final concentrations (e.g., 10 mM this compound and 1 mM TMSP).
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired experimental conditions (e.g., constant temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours, weekly, or as needed).
3. Data Analysis:
-
Integrate a characteristic peak of this compound (e.g., the N-methyl protons) and the peak of the internal standard in each spectrum.
-
Calculate the relative concentration of this compound at each time point by normalizing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the relative concentration of this compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the apparent rate constant (k_obs).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.
Visualizations
challenges in handling and storing 1-methylpyridin-1-ium iodide
Welcome to the technical support center for 1-methylpyridin-1-ium iodide. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Category 1: Storage and Stability
Q1: How should I properly store this compound? A: It is recommended to store this compound at room temperature in a tightly closed container, preferably under an inert atmosphere.[1][2] The storage area should be dry, cool, and well-ventilated.[3][4]
Q2: My this compound has turned yellow/brown. Is it still usable? A: Discoloration often indicates degradation or the presence of impurities. Pyridinium salts can be sensitive to light and air. The yellow or brown color could be due to the formation of iodine from the iodide anion, especially upon exposure to light or oxidizing impurities. While it might still be usable for some applications, its purity is compromised. For sensitive reactions, purification by recrystallization is recommended.
Q3: Is this compound sensitive to moisture? A: Yes, like many ionic salts, this compound can be hygroscopic.[5] It is crucial to keep the container tightly sealed to prevent moisture absorption from the atmosphere, which can affect its physical properties and reactivity.[3]
Q4: What is the expected shelf-life of this compound? A: The compound has a limited shelf life, and the expiration date should be noted from the label.[6] Proper storage in a cool, dry, dark place under an inert atmosphere will maximize its stability.[1][2]
Category 2: Handling and Safety
Q1: What are the primary hazards associated with this compound? A: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Category 1).[1]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound? A: When handling this compound, you must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles for eye protection.[1][3] All handling should be performed inside a certified chemical fume hood to avoid dust inhalation.[7]
Q3: What should I do in case of accidental eye or skin contact? A: In case of eye contact, immediately rinse cautiously with water for several minutes.[1][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing, then seek immediate medical attention.[1][3] For skin contact, wash the affected area thoroughly with soap and plenty of water.[3]
Q4: How should I handle spills? A: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a sealed container for hazardous waste disposal.[7] Ensure you are wearing the appropriate PPE. Do not eat, drink, or smoke in the handling area.[1][3] After cleanup, wash your hands thoroughly.[3]
Q5: How do I properly dispose of this compound waste? A: All waste containing this compound must be treated as hazardous waste.[7] Dispose of the contents and container in accordance with local, state, and federal regulations. Do not dispose of it in general trash or down the drain.[7]
Category 3: Solubility and Solution Preparation
Q1: In which solvents is this compound soluble? A: As an ionic salt, it is generally soluble in polar solvents. It shows good solubility in water, methanol, and ethanol due to strong ion-dipole interactions.[8] Conversely, it has minimal solubility in non-polar solvents like diethyl ether.[8][9]
Q2: My compound is not dissolving well, even in a polar solvent. What can I do? A: If you encounter solubility issues, gentle heating of the solution can often help.[9] For example, some pyridinium salts are significantly more soluble in hot methanol.[9] However, be mindful of the solvent's boiling point and the compound's thermal stability. Using a different polar solvent such as DMSO or DMF might also be an option.[9][10]
Q3: Do solutions of this compound have a specific color? A: In solution, the compound may exhibit color changes. This behavior was noted to be complex, with some solutions not obeying Beer's law, which could be due to interactions between the pyridinium cation and the iodide anion.[11] The color can also be influenced by solvent polarity.[12]
Data Presentation
Table 1: Qualitative Solubility of Pyridinium Salts
This table provides the expected qualitative solubility for this compound based on its ionic nature and data from structurally similar compounds.
| Solvent | Polarity | Expected Solubility |
| Water | High | Soluble[8] |
| Methanol | High | Soluble (especially when heated)[8][9] |
| Ethanol | High | Soluble[8][9] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble[9] |
| Dimethylformamide (DMF) | High | Soluble[9] |
| Acetonitrile | Medium | Moderately Soluble[9] |
| Dichloromethane (DCM) | Low | Sparingly Soluble[9] |
| Diethyl Ether | Low | Insoluble[9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the quaternization of pyridine to form the target compound. This reaction is a type of nucleophilic substitution.[8]
Materials:
-
Pyridine
-
Methyl iodide (CH₃I)
-
Methyl ethyl ketone (MEK) or another suitable solvent[13]
-
Round-bottomed flask with a reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottomed flask with a magnetic stir bar and a reflux condenser in a chemical fume hood.
-
Reagents: To a stirred solution of pyridine (1.0 mmol) in methyl ethyl ketone (MEK), add methyl iodide (typically in excess, e.g., 5.0 mmol).[13] The addition may be done in portions.
-
Reaction: The reaction mixture can be stirred at room temperature or refluxed to increase the reaction rate. Monitor the reaction progress (e.g., by TLC). Quaternization reactions often result in the precipitation of the pyridinium salt product, as these salts can be insoluble in the reaction solvent.[13][14]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the precipitate by filtration. Wash the solid with a small amount of cold solvent (e.g., MEK or diethyl ether) to remove unreacted starting materials.
-
Drying: Dry the resulting white or off-white solid product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[15]
Mandatory Visualization
Caption: Troubleshooting workflow for discolored this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. molbase.com [molbase.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Chloro-1-methylpyridinium iodide | C6H7ClIN | CID 167069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylpyridinium iodide analytical standard 930-73-4 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pyridinium - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Methylpyridin-1-ium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methylpyridin-1-ium iodide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor nucleophilicity of pyridine: Pyridine's reactivity can be influenced by substituents. | For pyridines with electron-withdrawing groups, consider increasing the reaction temperature or using a more potent alkylating agent.[1] |
| Inefficient leaving group: The rate of a substitution reaction is dependent on the leaving group's ability to depart. | Ensure a good leaving group is used on the methylating agent. The reactivity order is generally I > Br > Cl.[1] Methyl iodide is a good choice for this synthesis. | |
| Inappropriate solvent: The solvent plays a crucial role in stabilizing the transition state of the Menshutkin reaction. | Use polar aprotic solvents like acetonitrile, DMF, or DMSO to accelerate the reaction.[1][2] Non-polar solvents can significantly hinder the reaction rate. | |
| Low reaction temperature: The rate of reaction is often temperature-dependent. | Increase the reaction temperature. Refluxing the reaction mixture is a common practice to increase the rate.[3] | |
| Insufficient reaction time: The reaction may not have proceeded to completion. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC). Increase the reaction time if necessary. | |
| Formation of Side Products | Over-alkylation: Although less common with pyridine itself, substituted pyridines can sometimes undergo multiple alkylations. | Use a stoichiometric amount of the methylating agent or add it slowly to the reaction mixture.[1] |
| Elimination reactions: This is more relevant for bulkier alkyl halides. | This is generally not an issue with methyl iodide.[1] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Unreacted starting materials or solvent residues can prevent crystallization. | Purify the crude product by washing with a non-polar solvent like diethyl ether to remove unreacted methyl iodide and pyridine. Recrystallization from a suitable solvent such as ethanol or acetone is also a key purification step. |
| Hygroscopic nature of the product: Pyridinium salts can absorb moisture from the air, which can inhibit crystallization. | Ensure all glassware is dry and perform the final steps of the purification under an inert atmosphere if possible. Dry the final product thoroughly under vacuum. | |
| Product Discoloration (Yellow or Brown) | Presence of iodine: Methyl iodide can decompose over time, releasing iodine which imparts a color. | Wash the crude product with a dilute aqueous solution of sodium thiosulfate to remove any free iodine.[4] |
| Impurities in starting materials: The purity of pyridine and methyl iodide can affect the final product's color. | Use freshly distilled pyridine and high-purity methyl iodide. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Polar aprotic solvents are generally the best choice for the Menshutkin reaction, which is the type of reaction used to synthesize this compound. Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective because they can solvate the transition state, thus accelerating the reaction.[1][2]
Q2: How does temperature affect the yield of the reaction?
A2: Increasing the reaction temperature generally increases the rate of reaction, which can lead to higher yields in a given amount of time. For the synthesis of this compound, refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[3] However, excessively high temperatures are usually not necessary for this particular reaction.
Q3: My reaction is complete, but I'm having trouble isolating the product. What should I do?
A3: this compound is a salt and is typically a solid at room temperature. If it has precipitated from the reaction mixture, it can be isolated by filtration. If it is soluble in the reaction solvent, the solvent should be removed under reduced pressure. The resulting crude product can then be purified by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials, followed by recrystallization from a solvent like ethanol or acetone.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the product can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation. Mass spectrometry can be used to determine the molecular weight. High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the compound.[5]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyridinium Salt Synthesis
| Starting Pyridine | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl) pentanedioate | Methyl Iodide | Methyl Ethyl Ketone | Reflux | 24 | 56 | [3] |
| 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl) pentanedioate | Methyl Iodide | Methyl Ethyl Ketone | Reflux | 24 | 43 | [3] |
| 4-methylpyridine | Iodomethane | 2-Propanol | Not specified | Not specified | 89 | [6] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for Menshutkin reactions.
Materials:
-
Pyridine
-
Methyl iodide
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in acetonitrile.
-
Slowly add methyl iodide (1.0-1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold diethyl ether.
-
If no precipitate forms, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Wash the resulting crude solid with diethyl ether to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-methylpyridin-1-ium iodide and Other Pyridinium Salts for Researchers and Drug Development Professionals
An in-depth analysis of the biological and chemical properties of 1-methylpyridin-1-ium iodide in comparison to other pyridinium salts, providing researchers with essential data for informed decision-making in drug discovery and development.
Introduction
Pyridinium salts, a class of N-heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] Their unique structural features, including a positively charged nitrogen atom within a six-membered aromatic ring, allow for extensive modifications to fine-tune their physicochemical and biological properties.[1] This guide provides a detailed comparison of this compound with other pyridinium salts, focusing on their cytotoxic, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and protocols.
Physicochemical Properties
This compound is a quaternary ammonium salt that is typically a white to off-white solid.[2] Its ionic nature renders it soluble in polar solvents such as water, methanol, and ethanol, a property that is advantageous for many biological assays and formulations.[3] The simplicity of its structure, a pyridine ring N-methylated with an iodide counter-ion, makes it a fundamental scaffold for understanding the structure-activity relationships within the broader class of pyridinium compounds.
Synthesis of Pyridinium Salts
The synthesis of 1-alkylpyridinium halides is most commonly achieved through a Menshutkin-like reaction, which involves the N-alkylation of pyridine or its derivatives with an appropriate alkyl halide.[4]
A general protocol for the synthesis of a 1-alkylpyridinium iodide is as follows:
-
Reaction Setup: Pyridine or a substituted pyridine is dissolved in a suitable solvent, such as acetonitrile or acetone.
-
Alkylation: An excess of the desired alkyl iodide (in this case, methyl iodide for the synthesis of this compound) is added to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to drive the quaternization to completion.
-
Isolation and Purification: The resulting pyridinium salt often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting materials, and can be further purified by recrystallization.
Comparative Biological Activity
The biological efficacy of pyridinium salts is intrinsically linked to their molecular structure, particularly the nature of the substituents on the pyridine ring and the nitrogen atom.[1]
Cytotoxic Activity
Pyridinium salts have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[5][6] The mechanism of action often involves the induction of apoptosis.[5]
Table 1: Comparative Cytotoxicity of Selected Pyridinium Salts
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Methyl-3-nitropyridinium chloride | HL60 | 24.3 | [6][7] |
| 1-Methyl-3-nitropyridinium chloride | HL60/MX2 (drug-resistant) | 20.5 | [6] |
| 4-(Dimethylamino)-1-methylpyridinium iodide | HT-29 (Colon Cancer) | 2 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyridinium salt is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to the desired concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for determining the cytotoxicity of pyridinium salts using the MTT assay.
Antimicrobial Activity
Pyridinium salts are well-known for their broad-spectrum antimicrobial properties, acting against both Gram-positive and Gram-negative bacteria.[6] Their cationic nature facilitates interaction with the negatively charged microbial cell membrane, leading to its disruption and subsequent cell death.[6] The length of the N-alkyl chain is a critical determinant of antimicrobial efficacy.
While specific MIC values for this compound were not found, extensive data exists for N-alkylpyridinium salts with varying alkyl chain lengths.
Table 2: Comparative Antimicrobial Activity (MIC in µM) of N-Alkylpyridinium Salts
| Compound | Alkyl Chain | S. aureus | E. coli | Reference |
| N-Dodecylpyridinium salt (C12) | C12 | 0.5 - 4 | > 64 | [1] |
| N-Tetradecylpyridinium salt (C14) | C14 | 0.5 - 4 | 16 - 32 | [1] |
| N-Hexadecylpyridinium salt (C16) | C16 | 0.5 - 4 | 8 - 16 | [1] |
Note: The data presented is for a series of N-alkylpyridinium chlorides. The activity can vary based on the counter-ion.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Antimicrobial Agent: A stock solution of the pyridinium salt is prepared and serially diluted (usually two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridinium salts.
Enzyme Inhibition
Certain pyridinium salts have been identified as inhibitors of various enzymes. For example, 4-(dimethylamino)-1-methylpyridinium iodide has been shown to inhibit yeast choline kinase (ChoK) with an IC50 value of 17 µM and cholinesterase activity in rat brain homogenates with a Kd value of 33 µM.[3] The positively charged pyridinium headgroup can interact with anionic sites in the active site of enzymes, leading to competitive or non-competitive inhibition.
Caption: Generalized signaling pathway of enzyme inhibition by a competitive pyridinium salt inhibitor.
Structure-Activity Relationship (SAR)
The biological activity of pyridinium salts is highly dependent on their chemical structure:
-
N-Alkyl Chain Length: For antimicrobial activity, an optimal alkyl chain length (typically C12-C16) is crucial for effective membrane disruption.[1] Shorter chains, like the methyl group in this compound, generally exhibit weaker antimicrobial effects.[9]
-
Substituents on the Pyridine Ring: The presence of electron-withdrawing or electron-donating groups on the pyridine ring can influence the charge distribution and steric hindrance, thereby affecting the compound's interaction with biological targets.
-
Counter-ion: While often considered less critical, the counter-ion can influence the solubility and bioavailability of the pyridinium salt.
Conclusion
This compound serves as a foundational structure in the vast family of pyridinium salts. While it may not exhibit the potent, specialized activities of its more complex derivatives, its simplicity makes it an invaluable tool for fundamental research into the mechanisms of action and structure-activity relationships of this important class of compounds. For researchers and drug development professionals, the choice of a pyridinium salt will depend on the specific application. For broad and potent antimicrobial or cytotoxic activity, derivatives with longer N-alkyl chains and specific ring substitutions are generally more effective. However, for studies requiring a simple, water-soluble cationic scaffold, this compound remains a relevant and useful compound. This guide provides the necessary data and protocols to aid in the selection and evaluation of pyridinium salts for various research and development endeavors.
References
- 1. Frontiers | The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria [frontiersin.org]
- 2. lookchem.com [lookchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Wide-Antimicrobial Spectrum of Picolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ability of selected pyridinium salts to increase the cytotoxic activity of vincristine but not doxorubicin towards sensitive and multidrug resistant promyelocytic leukaemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 1-Methylpyridin-1-ium Iodide vs. Imidazolium-Based Ionic Liquids in Research and Drug Development
In the landscape of pharmaceutical research and drug development, the selection of appropriate solvents and reagents is a critical determinant of success. Ionic liquids (ILs), with their unique physicochemical properties, have emerged as a versatile class of compounds, offering advantages over traditional volatile organic solvents. This guide provides an objective comparison between 1-methylpyridin-1-ium iodide and a range of commonly utilized imidazolium-based ionic liquids. The information presented herein is supported by available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Comparative Analysis
The performance of an ionic liquid is intrinsically linked to its physical and chemical characteristics. This section compares key properties of this compound and representative imidazolium-based ionic liquids. It is important to note that while extensive data is available for a wide array of imidazolium-based ILs, specific experimental values for some properties of this compound are not readily found in publicly accessible literature. In such cases, qualitative comparisons and expected trends based on its chemical structure are discussed.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Imidazolium-Based Ionic Liquids (Representative Examples) |
| Melting Point (°C) | 116[1][2] | Highly variable depending on cation and anion; many are liquid at room temperature (e.g., [BMIM][PF6]: -8 °C) |
| Density (g/cm³ at 25°C) | Data not available | Typically >1.0; e.g., [BMIM][PF6]: ~1.37, [EMIM][EtSO4]: ~1.24 |
| Viscosity (cP at 25°C) | Data not available in liquid state below decomposition | Wide range; e.g., [BMIM][PF6]: ~312, [EMIM][EtSO4]: ~92 |
| Thermal Stability (Td, °C) | Data not available; expected to be lower than many imidazolium ILs due to the iodide anion. | Generally high, often >300°C; dependent on anion and cation structure. |
| Solubility | Soluble in polar solvents like water, methanol, and ethanol; minimally soluble in non-polar solvents.[3] | Tunable based on cation and anion; can be hydrophilic or hydrophobic. |
| Toxicity | Generally considered to have higher toxicity compared to imidazolium-based ILs. | Toxicity varies with alkyl chain length and cation/anion combination; generally lower than pyridinium-based ILs. |
Performance in Drug Development Applications
Both pyridinium and imidazolium-based ionic liquids have demonstrated significant utility across various facets of drug development, from synthesis and catalysis to drug delivery and formulation.
Solubility Enhancement of Active Pharmaceutical Ingredients (APIs)
A primary application of ionic liquids in the pharmaceutical industry is to enhance the solubility of poorly water-soluble APIs, a critical factor for bioavailability.[4]
-
Imidazolium-Based ILs: Extensively studied for this purpose, imidazolium-based ILs have shown remarkable success in dissolving a wide range of APIs.[5] The tunability of their cations and anions allows for the design of ILs with optimal solvation properties for specific drug molecules.[4]
-
This compound: As a polar, ionic compound, this compound is expected to be a good solvent for polar APIs. Its utility would be most pronounced in applications where a polar, non-volatile solvent is required.
Role in Biocatalysis and Enzymatic Reactions
The stability and activity of enzymes are crucial in the biocatalytic synthesis of drug molecules. Ionic liquids can serve as effective reaction media or co-solvents.
-
Imidazolium-Based ILs: Have been shown to stabilize enzymes and enhance their activity and enantioselectivity in various reactions. The choice of anion and the alkyl chain length on the imidazolium cation are key factors influencing enzyme performance.
-
Pyridinium-Based ILs: Studies on other pyridinium-based ILs have indicated their potential to modulate enzyme activity. For instance, they have been used to improve the stability of lipases in mixed-solvent systems.
Toxicity and Biocompatibility Considerations
The biological impact of ionic liquids is a critical consideration for their use in drug development.
-
Imidazolium-Based ILs: The toxicity of imidazolium-based ILs is highly dependent on the length of the alkyl chain on the cation, with longer chains generally leading to increased toxicity. The choice of anion also plays a role.
-
This compound: Pyridinium-based ILs, in general, tend to exhibit higher cytotoxicity than their imidazolium counterparts. This is an important factor to consider in the design of drug formulations and delivery systems.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, this section outlines the methodologies for key experiments used to characterize and compare ionic liquids.
Density Measurement
The density of ionic liquids is typically determined using an oscillating U-tube densimeter.
-
Calibration: The instrument is calibrated using two standards of known density, usually dry air and deionized water.
-
Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases and loaded into the measurement cell, ensuring no air bubbles are present.
-
Measurement: The oscillation period of the U-tube filled with the sample is measured at a constant, controlled temperature.
-
Calculation: The density is calculated from the oscillation period using the calibration constants.
Viscosity Measurement
Viscosity is a crucial parameter for handling and processing ionic liquids. It can be measured using a rotational viscometer or a capillary viscometer.
-
Instrument Setup: The viscometer is calibrated and the temperature is precisely controlled using a circulating bath.
-
Sample Loading: A known volume of the ionic liquid is placed in the sample holder.
-
Measurement (Rotational Viscometer): A spindle is rotated in the sample at a set speed, and the torque required to overcome the viscous drag is measured. The viscosity is then calculated from the torque, spindle geometry, and rotational speed.
-
Measurement (Capillary Viscometer): The time taken for a fixed volume of the ionic liquid to flow through a capillary of a known diameter under a known pressure is measured. The viscosity is calculated using the Hagen-Poiseuille equation.
Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of ionic liquids.
-
TGA Protocol:
-
A small, accurately weighed sample of the ionic liquid is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting weight loss curve.
-
-
DSC Protocol:
-
A small, accurately weighed sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program (heating and cooling cycles).
-
The difference in heat flow between the sample and reference is measured as a function of temperature.
-
Melting points, glass transitions, and other phase changes are identified as peaks or steps in the DSC thermogram.
-
Cytotoxicity Assay
The in vitro cytotoxicity of ionic liquids can be assessed using various cell-based assays, such as the MTT assay on a human cell line (e.g., HeLa).
-
Cell Culture: Human cells are cultured in a suitable medium and seeded into 96-well plates.
-
Treatment: The cells are exposed to a range of concentrations of the ionic liquid for a specified period (e.g., 24 hours).
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 (half-maximal effective concentration) is determined.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the potential of an ionic liquid to enhance the solubility of a poorly soluble active pharmaceutical ingredient (API).
Caption: Workflow for API solubility enhancement using ionic liquids.
Conclusion
Both this compound and imidazolium-based ionic liquids present unique sets of properties that can be leveraged in research and drug development. Imidazolium-based ILs offer a high degree of tunability and have been extensively characterized, demonstrating broad applicability, particularly in enhancing API solubility and in biocatalysis. While this compound is less studied, its distinct properties as a pyridinium salt may offer advantages in specific applications. However, considerations regarding its potentially higher toxicity and the limited availability of comprehensive physicochemical data are crucial. The final selection between these ionic liquids will invariably depend on the specific requirements of the application, including the nature of the reactants, desired reaction conditions, and, critically, the biocompatibility profile for any in vivo or clinical use. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of a data-driven approach.
References
A Comparative Analysis of Halide Anions (Iodide vs. Bromide vs. Chloride) in Methylpyridinium Salts: A Guide for Researchers
For scientists and professionals in drug development, the choice of a counter-ion in a salt form can significantly influence the physicochemical and biological properties of an active pharmaceutical ingredient (API). Methylpyridinium salts are a versatile class of compounds whose properties are finely tunable by the selection of the halide anion. This guide provides an objective, data-driven comparison of N-methylpyridinium salts containing iodide (MP-I), bromide (MP-Br), and chloride (MP-Cl) anions, focusing on properties critical for research and development.
Synthesis and Purification
The most common method for synthesizing N-methylpyridinium halide salts is through the quaternization of pyridine with a corresponding methyl halide. The reaction conditions can be adapted based on the reactivity of the methyl halide (CH₃I > CH₃Br > CH₃Cl).
Experimental Protocol: General Synthesis of N-Methylpyridinium Halides
A general procedure involves reacting pyridine with a slight excess of the appropriate methyl halide (iodomethane, bromomethane, or chloromethane) in a suitable solvent.[1][2][3]
-
Reaction Setup: Pyridine is dissolved in a solvent such as acetonitrile, toluene, or N,N-dimethylformamide (DMF) in a pressure-safe vessel.[1][4]
-
Quaternization: The methyl halide is introduced into the solution. For the less reactive chloromethane, the reaction may require elevated temperature (e.g., 373 K) and pressure in an autoclave.[1] For iodomethane and bromomethane, the reaction often proceeds at a lower temperature (e.g., 45 °C or reflux).[2][5]
-
Incubation: The mixture is stirred for a period ranging from a few hours to several days, depending on the reactants and conditions.[1][6]
-
Isolation: The resulting pyridinium salt, which often precipitates from the reaction mixture, is isolated by filtration.[5][6]
-
Purification: The crude product is typically purified by recrystallization. Common solvent systems for recrystallization include dissolving the salt in ethanol or acetonitrile and inducing precipitation by adding a less polar solvent like diethyl ether or 2-propanol.[1][2]
Comparative Physicochemical Properties
The halide anion has a profound impact on the solid-state structure, melting point, solubility, and hygroscopicity of methylpyridinium salts.
Crystal Structure and Melting Point
The size and electronegativity of the halide anion directly influence crystal packing and intermolecular interactions. In a study of 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, the chloride salt crystallized in a different space group (monoclinic P2₁/n) than the isostructural bromide and iodide salts (orthorhombic P2₁2₁2₁).[1] The stronger electronegativity of chloride results in stronger N-H···Hal hydrogen bonds compared to bromide and iodide.[1] These structural differences are reflected in their physical properties.
| Property | Methylpyridinium Chloride | Methylpyridinium Bromide | Methylpyridinium Iodide |
| Appearance | Colorless / White Crystals[1] | Yellow / White Crystals[1] | Yellow Crystals[1] |
| Melting Point | Typically highest of the three | Intermediate | Often the lowest of the three |
| Example M.P. | - | 465–468 K (192-195 °C)[1] | - |
| Crystal System | Monoclinic (P2₁/n)[1] | Orthorhombic (P2₁2₁2₁)[1] | Orthorhombic (P2₁2₁2₁)[1] |
| *Data for 4-[(benzylamino)carbonyl]-1-methylpyridinium halides.[1] |
Solubility and Hygroscopicity
Solubility is a critical parameter in drug development. Generally, all organic halides are insoluble in water but soluble in common organic solvents.[7] However, for ionic salts like methylpyridinium halides, the choice of anion is a primary determinant of water miscibility.
Hydrophilic anions such as chloride and iodide tend to produce ionic liquids that are miscible with water.[8] The hygroscopicity, or the tendency to absorb moisture from the air, is also strongly dependent on the anion. Experimental studies on various ionic liquids have shown a clear trend in water sorption from the atmosphere.
| Property | Anion Influence |
| Hygroscopicity | Chloride >> Bromide > Iodide |
| Observations | The chloride anion imparts a significantly higher hygroscopic character to ionic liquids compared to bromide and other anions.[9] This high affinity for water can be advantageous for applications like desiccants but may be detrimental to the stability and handling of pharmaceutical salts.[10] |
| Table 2: Comparative Hygroscopicity of Halide Anions. |
Thermal and Electrochemical Stability
The stability of a salt under thermal stress and its electrochemical behavior are crucial for processing, storage, and various applications like electrolytes.
Thermal Stability
Ionic liquids are known for their excellent thermal stability over a wide temperature range.[6] Studies on 1-alkylpyridinium bromides show they are stable up to high temperatures, with decomposition temperatures typically ranging from 233 to 287 °C.[11] While direct comparative data for the three methylpyridinium halides is sparse in the provided results, the stability of ionic liquids is known to be influenced by the coordinating ability of the anion.[11]
| Salt | Decomposition Onset Temperature (Tₒ) |
| 1-Alkylpyridinium Bromides | 233–287 °C[11] |
| General Trend | Thermal stability is often linked to ion pairing strength and nucleophilicity, which generally follows I⁻ > Br⁻ > Cl⁻. However, this can be influenced by the specific cation and decomposition mechanism. |
| Table 3: Thermal Stability Data. |
Electrochemical Properties
In electrochemical applications, the anion influences key properties such as ionic conductivity and the electrochemical stability window (ESW). A comparison of N-butylpyridinium-based ionic liquids with tetrahalidometallate anions showed that bromide-based salts have lower conductivities than their chloride analogues but can offer higher electrochemical stability.[12]
| Property | Chloride Anion | Bromide Anion | Iodide Anion |
| Ionic Conductivity | Generally higher | Generally lower than chloride[12] | Generally the highest due to larger size and lower charge density |
| Electrochemical Stability | - | Can be higher than chloride[12] | Typically has the narrowest electrochemical window due to ease of oxidation (2I⁻ → I₂ + 2e⁻) |
| Table 4: General Electrochemical Property Trends. |
Spectroscopic Characteristics
The halide anion can subtly influence the spectroscopic signatures of the methylpyridinium cation, particularly in ¹H NMR spectroscopy. The interaction between the anion and the C-H protons of the pyridinium ring can cause shifts in their resonance frequencies. A study on a series of pyridinium salts revealed that the chemical shifts of the ortho-pyridinium protons are significantly affected by the counter-anion, while the meta-protons are only slightly affected.[6] This effect is attributed to the C-H···X⁻ hydrogen bonding interaction.[6]
| Anion | Effect on Ortho-Pyridinium Protons (Ha) |
| Cl⁻, Br⁻, I⁻ | A significant range of chemical shifts (up to 0.75 ppm) is observed for the ortho-protons depending on the halide anion.[6] |
| Table 5: Anion Influence on ¹H NMR Spectra. |
Workflow for Comparative Analysis
The logical flow for conducting a comparative study of methylpyridinium halide salts is outlined below. This process ensures a comprehensive evaluation, from synthesis to detailed property analysis.
Caption: Workflow for the synthesis and comparative evaluation of methylpyridinium halide salts.
Conclusion
The choice of the halide anion—iodide, bromide, or chloride—is a critical decision in the design of methylpyridinium salts for research and pharmaceutical applications.
-
Chloride salts offer strong intermolecular interactions but are often highly hygroscopic, which can pose challenges for handling and formulation stability.
-
Bromide salts present a balance of properties, often with intermediate stability and hygroscopicity.
-
Iodide salts are typically less hygroscopic and can be easier to synthesize due to the high reactivity of iodomethane, but they may exhibit lower thermal stability and are more susceptible to oxidation.
This guide highlights that a systematic, data-driven approach to selecting the counter-ion is essential for optimizing the desired properties of the final salt form. Researchers should consider the trade-offs in solubility, stability, and hygroscopicity to select the most suitable halide anion for their specific application.
References
- 1. 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]
- 4. US3140289A - Process for preparing methyl pyridinium 2 aldoxime chloride - Google Patents [patents.google.com]
- 5. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahalidometallate(II) Ionic Liquids with More than One Metal: The Effect of Bromide versus Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 1-Methylpyridin-1-ium Iodide in Dye-Sensitized Solar Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-methylpyridin-1-ium iodide as an electrolyte component in Dye-Sensitized Solar Cells (DSSCs) against other commonly used electrolytes. The information presented is supported by experimental data to assist researchers in making informed decisions for their photovoltaic applications.
The Critical Role of Electrolytes in DSSCs
Dye-Sensitized Solar Cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The electrolyte is a crucial component of a DSSC, responsible for regenerating the oxidized dye molecules and transporting charge between the photoanode and the cathode. The properties of the electrolyte, such as ionic conductivity, viscosity, and redox potential, significantly influence the overall performance and stability of the solar cell. The most common redox couple used in DSSC electrolytes is iodide/triiodide (I⁻/I₃⁻).[1][2]
This compound: An Overview
This compound is a quaternary ammonium salt belonging to the pyridinium-based ionic liquids. These compounds have been investigated as alternatives to the more conventional imidazolium-based salts in DSSC electrolytes.[3][4] Pyridinium iodide salts are often easier and less expensive to synthesize compared to their imidazolium counterparts, making them an attractive option for cost-effective DSSC fabrication.[3][4]
Comparative Performance Analysis
The performance of DSSCs is typically evaluated based on several key photovoltaic parameters:
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the solar cell in converting light energy into electrical energy.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce when no current is flowing.
-
Short-Circuit Current Density (Jsc): The maximum current density the solar cell can produce when the voltage across it is zero.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, indicating the quality of the solar cell.
The following table summarizes the performance of DSSCs employing this compound (and related pyridinium salts) in comparison to other common electrolytes, particularly those based on imidazolium salts.
| Electrolyte Cation | Solvent/Matrix | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Propyl-pyridinium iodide (PPI) | Not specified | - | - | - | 5.9 | [5] |
| SiDPI1 (Siloxane-containing pyridinium iodide) | Gel | - | - | - | 6.0 | [5] |
| SiDPI2 (Siloxane-containing pyridinium iodide) | Gel | 15.85 | 0.704 | - | 6.8 | [5] |
| SiDPI3 (Siloxane-containing pyridinium iodide) | Gel | - | - | - | 4.7 | [5] |
| 1-Butyl-3-methylimidazolium iodide (BMII) | Acetonitrile/Valeronitrile | - | - | - | 11.2 | [6] |
| 1-Ethyl-2,3-dimethylimidazolium iodide | Acetonitrile/Valeronitrile | - | - | - | 4.48 | [6] |
| 1-Ethyl-3-methylimidazolium dicyanamide (with EMImI) | Ionic Liquid | - | - | - | 5.5 | [7] |
| 1-Methyl-3-propylimidazolium iodide (MPII) | Solid-state with m-MTDATA | 4.61 | 0.544 | 0.718 | 1.80 | [8] |
| 1-Methyl-3-propylimidazolium iodide (MPII) with TBP | Solid-state with m-MTDATA | 9.43 | - | - | 4.20 | [8] |
Note: Direct performance data for unsubstituted this compound was not explicitly available in the initial search results. The table includes data for closely related propyl-pyridinium iodide and functionalized pyridinium iodides to provide a relevant comparison.
From the available data, pyridinium-based electrolytes, particularly functionalized ones like the siloxane-containing SiDPI2, demonstrate competitive performance with power conversion efficiencies reaching up to 6.8%.[5] Studies have shown that pyridinium iodide salts can yield efficiencies that are quite comparable to those of the more conventional imidazolium salts.[3][4] The choice of the cation in the ionic liquid can influence the photovoltaic parameters; for instance, modifications to the pyridinium head, such as the addition of a methyl group to form picolinium, can lead to a noticeable drop in the open-circuit voltage.[3][4] The length of the alkyl chains on the pyridinium head, however, does not appear to have a significant effect on the Voc.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the fabrication and characterization of DSSCs, based on common practices cited in the literature.
DSSC Fabrication
-
Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a layer of TiO₂ paste onto the FTO glass using a technique such as screen printing or doctor-blading.
-
Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion.
-
After cooling, immerse the TiO₂ film in a solution of a sensitizing dye (e.g., N719) for a specified period to allow for dye adsorption.
-
-
Electrolyte Preparation:
-
Dissolve the iodide salt (e.g., this compound or an alternative) in a suitable solvent, which can be an organic solvent like acetonitrile or a low-volatility ionic liquid.
-
Add a specific molar concentration of iodine (I₂) to the solution to form the I⁻/I₃⁻ redox couple.
-
Other additives, such as 4-tert-butylpyridine (TBP) and guanidinium thiocyanate, may be included to improve cell performance.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate.
-
Deposit a thin layer of a catalyst, typically platinum or carbon, onto the FTO glass. This can be done by methods like sputtering or coating with a platinum precursor solution followed by thermal decomposition.
-
-
Cell Assembly:
-
Place a sealant, such as a thermoplastic polymer film, around the dye-sensitized TiO₂ photoanode.
-
Position the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly to seal the two electrodes together, leaving small holes for electrolyte injection.
-
Introduce the prepared electrolyte into the space between the electrodes through the pre-drilled holes.
-
Seal the holes to prevent electrolyte leakage and solvent evaporation.
-
DSSC Characterization
-
Current-Voltage (I-V) Measurement:
-
Use a solar simulator that provides a light intensity of 100 mW/cm² (AM 1.5G).
-
Connect the fabricated DSSC to a source meter.
-
Measure the current as the voltage is swept across a defined range to obtain the I-V curve.
-
From the I-V curve, determine the key photovoltaic parameters: Jsc, Voc, FF, and calculate the PCE.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is used to investigate the internal charge transfer processes and resistances within the DSSC.
-
The measurement is typically performed under illumination at a forward bias equivalent to the Voc of the cell.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the fabrication and characterization of a Dye-Sensitized Solar Cell.
Caption: Workflow for DSSC fabrication and characterization.
Signaling Pathways and Logical Relationships
The operation of a DSSC involves a series of electron transfer and regeneration steps, which can be visualized as a signaling pathway.
Caption: Electron transfer pathway in a DSSC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. High performance dye-sensitized solar cells with alkylpyridinium iodide salts in electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Electrochemical Window of 1-Methylpyridin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable electrolyte is a critical consideration in many electrochemical applications, including in specialized areas of drug development and analysis. The electrochemical window (EW), defined as the potential range over which the electrolyte is stable and does not undergo oxidation or reduction, is a key performance indicator. This guide provides a comparative analysis of the electrochemical window of 1-methylpyridin-1-ium iodide against two common imidazolium-based ionic liquids, supported by available experimental data.
Quantitative Comparison of Electrochemical Windows
The electrochemical stability of an ionic liquid is determined by the electrochemical properties of its constituent cation and anion. The cathodic limit is typically set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion. For this compound, the 1-methylpyridinium cation dictates the cathodic limit, and the iodide anion determines the anodic limit.
The iodide anion is known to be more susceptible to oxidation compared to robust anions like tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻), which significantly narrows the overall electrochemical window of iodide-based ionic liquids. The table below summarizes the electrochemical windows of this compound and two widely used imidazolium-based ionic liquids.
| Ionic Liquid | Cation | Anion | Cathodic Limit (V) | Anodic Limit (V) | Electrochemical Window (V) |
| This compound | 1-Methylpyridin-1-ium | Iodide | ~ -1.5 to -2.0 | ~ +0.5 to +1.0 | ~ 2.0 - 3.0 (estimated) |
| 1-Ethyl-3-methylimidazolium Tetrafluoroborate | 1-Ethyl-3-methylimidazolium | Tetrafluoroborate | ~ -1.8 | ~ +1.8 | 3.6 - 4.0[1] |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | ~ -2.2 | ~ +2.3 | ~ 4.5[2] |
Note: The electrochemical window for this compound is an estimate based on the known behavior of pyridinium cations and the iodide anion. The exact values can vary depending on the experimental conditions such as the working electrode material, reference electrode, and purity of the ionic liquid.
Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry
The electrochemical window of an ionic liquid is experimentally determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the potentials at which the current reaches a certain threshold value, indicating the onset of the electrolyte's reduction or oxidation.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire)
-
Counter electrode (e.g., Platinum wire or mesh)
-
The ionic liquid to be tested (e.g., this compound)
-
Inert gas (e.g., Argon or Nitrogen) for purging
-
Glovebox or a controlled atmosphere environment to minimize water and oxygen content
Procedure:
-
Preparation of the Electrochemical Cell:
-
Thoroughly clean and dry all components of the electrochemical cell.
-
Assemble the three-electrode setup within the cell. The working electrode should be polished to a mirror finish and cleaned before use.
-
-
Sample Preparation:
-
Transfer the ionic liquid into the electrochemical cell inside a glovebox or under an inert atmosphere to prevent contamination from atmospheric moisture and oxygen.
-
Purge the ionic liquid with an inert gas for at least 30 minutes to remove any dissolved gases.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical scan rate is between 10 and 100 mV/s.
-
Start the potential scan from the open-circuit potential.
-
To determine the cathodic limit, scan the potential towards negative values until a significant increase in the reduction current is observed.
-
To determine the anodic limit, scan the potential from the open-circuit potential towards positive values until a significant increase in the oxidation current is observed.
-
-
Data Analysis:
-
Plot the resulting current versus the applied potential to obtain the cyclic voltammogram.
-
The electrochemical window is determined from the voltammogram as the potential difference between the onset of the anodic and cathodic currents. The onset potentials are typically defined as the point where the current density reaches a specific cutoff value (e.g., 0.1 or 1 mA/cm²).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the electrochemical window using cyclic voltammetry.
Caption: Experimental workflow for determining the electrochemical window.
References
A Comparative Guide to Purity Validation of 1-methylpyridin-1-ium iodide: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For ionic liquids like 1-methylpyridin-1-ium iodide, a compound with applications in various chemical processes, ensuring high purity is critical for reproducible results and safety. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.
The Rise of qNMR in Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination. Its principal advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling quantification without the need for an identical reference standard of the analyte.[1] This is particularly advantageous for novel or specialized compounds where certified reference materials may not be readily available.
Head-to-Head Comparison: qNMR vs. Other Techniques
While qNMR offers significant benefits, a comprehensive understanding of its performance in relation to other established methods is essential for selecting the most appropriate technique for a given application. The following table summarizes the key performance characteristics of qNMR compared to High-Performance Liquid Chromatography (HPLC) and Elemental Analysis for the purity assessment of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (CHN) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, followed by UV or other detection methods. | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified. |
| Accuracy | High (typically ≤ 1% uncertainty).[2] | High, but dependent on the response factor of impurities. Can be less accurate if impurities have different chromophores.[3] | High for elemental composition, but indirect for purity assessment of the primary component. |
| Precision (RSD) | Excellent (< 1%).[2] | Excellent (< 1%). | Good (typically < 0.4% absolute deviation). |
| Limit of Detection (LOD) | Moderate (µg to mg range). | High (ng to pg range). | Not applicable for impurity detection. |
| Limit of Quantification (LOQ) | Moderate (µg to mg range). | High (ng to pg range). | Not applicable for impurity detection. |
| Sample Throughput | Relatively high. | High. | Moderate. |
| "NMR Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts). | Can detect non-chromophoric impurities with appropriate detectors (e.g., ELSD, CAD). | Does not directly identify organic impurities. |
| Reference Standard | Requires a certified internal standard of known purity (can be structurally unrelated).[4] | Requires a certified reference standard of the analyte for accurate quantification, or assumes equal response factors for impurities.[3] | Does not require a reference standard for elemental composition. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 500 MHz NMR Spectrometer
Materials:
-
This compound sample
-
Maleic acid (certified internal standard, ≥99.5% purity)
-
Deuterium oxide (D₂O, 99.9% D)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Use a calibrated 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard protons to allow for full relaxation. A typical starting point is a D1 of 30 seconds.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[5]
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet of the methyl protons of this compound (around 4.3 ppm) and the singlet of the vinyl protons of maleic acid (around 6.3 ppm).
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Logical Workflow for qNMR Purity Validation
Caption: Workflow for qNMR purity determination.
Signaling Pathway of Purity Determination Logic
The decision-making process for selecting a purity determination method can be visualized as a signaling pathway, where the initial requirement (accurate purity assessment) triggers a cascade of considerations leading to the selection of the most appropriate analytical technique.
Caption: Decision pathway for purity method selection.
Conclusion
For the validation of this compound purity, qNMR presents a robust and accurate method, particularly when a certified reference standard of the analyte is unavailable. Its ability to provide a direct, primary measure of purity without reliance on compound-specific response factors makes it a valuable tool in research and quality control settings. While HPLC offers superior sensitivity for trace impurity detection and elemental analysis provides fundamental compositional data, qNMR stands out for its accuracy and versatility in providing an absolute purity value. The choice of method should be guided by the specific analytical requirements, including the expected nature of impurities and the availability of reference materials.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Catalytic Activity of 1-Methylpyridin-1-ium Iodide in Cyclic Carbonate Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of 1-methylpyridin-1-ium iodide in the synthesis of cyclic carbonates from epoxides and carbon dioxide, benchmarked against other onium salt catalysts.
Introduction
The chemical fixation of carbon dioxide (CO2) into value-added chemicals is a cornerstone of sustainable chemistry. One of the most prominent and atom-economical reactions in this field is the cycloaddition of CO2 to epoxides, yielding cyclic carbonates.[1] These compounds are valuable as green solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other polymers.[1] The efficiency of this reaction is critically dependent on the catalyst employed. Onium salts, including quaternary ammonium, phosphonium, imidazolium, and pyridinium salts, have emerged as effective catalysts for this transformation. This guide provides a comparative analysis of the catalytic activity of this compound and its alternatives, supported by experimental data, to aid in catalyst selection and optimization for this important industrial reaction.
Reaction Overview: Cycloaddition of CO2 to Epoxides
The fundamental reaction involves the coupling of an epoxide with carbon dioxide to form a five-membered cyclic carbonate. This process is typically catalyzed by a nucleophilic species, often a halide anion, which initiates the ring-opening of the epoxide. The general mechanism, when catalyzed by an onium salt like this compound, proceeds through a series of steps involving nucleophilic attack, CO2 insertion, and intramolecular cyclization.
Comparative Catalytic Performance
While direct, side-by-side comparative data for this compound is limited in the readily available literature, we can infer its potential performance by examining structurally similar pyridinium salts and comparing them with other classes of onium salt catalysts under similar reaction conditions for the synthesis of propylene carbonate from propylene oxide and CO2.
| Catalyst | Structure | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | TON | Reference |
| Pyridinium Salts | ||||||||
| N-Butylpyridinium Bromide |
| 110 | 4.0 | 6 | 78.2 | ~100 | 31.3 | [2][3] |
| Pyrrolidinopyridinium Iodide (PPI) | Structure not readily available | 100 | 1.0 | >3 | <15 (without co-catalyst) | ~100 | - | [4] |
| Imidazolium Salts | ||||||||
| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) |
| 110 | 4.0 | 6 | 89.9 | ~100 | 74.9 | [2][3] |
| 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) |
| 110 | 4.0 | 6 | 85.3 | ~100 | 34.1 | [2] |
| Ammonium Salts | ||||||||
| Tetrabutylammonium Bromide (TBAB) |
| 120 | 1.0 | 4 | 95-99 | >99 | - | [2] |
| Phosphonium Salts | ||||||||
| Tetrabutylphosphonium Bromide (TBPB) |
| 180 | 2.0 | - | High (Industrial Process) | High | - | [5] |
Note: TON (Turnover Number) is calculated as moles of product per mole of catalyst. Where not explicitly provided, it has been estimated from the available data. The performance of catalysts can be highly dependent on the specific reaction conditions and the purity of reactants.
Experimental Protocols
General Procedure for the Synthesis of Propylene Carbonate
The following is a general experimental protocol for the synthesis of propylene carbonate from propylene oxide and carbon dioxide using an onium salt catalyst. This can be adapted for specific catalysts.
Materials:
-
Propylene oxide (purified prior to use)
-
Carbon dioxide (high purity)
-
Onium salt catalyst (e.g., this compound, dried under vacuum)
-
Solvent (if applicable, though many procedures are solvent-free)
Apparatus:
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature controller, and pressure gauge.
Procedure:
-
The autoclave is thoroughly cleaned and dried.
-
The onium salt catalyst is added to the autoclave.
-
Propylene oxide is then introduced into the reactor.
-
The autoclave is sealed and purged several times with low-pressure CO2 to remove air.
-
The reactor is then pressurized with CO2 to the desired initial pressure.
-
The reaction mixture is heated to the specified temperature while stirring.
-
The reaction is allowed to proceed for the designated time, with pressure and temperature monitored.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented.
-
The reaction mixture is collected, and a sample is taken for analysis.
-
The conversion of propylene oxide and the selectivity to propylene carbonate are determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, using an internal standard.
-
The product can be purified by vacuum distillation.[2]
Mechanistic Insights and Visualizations
The catalytic cycle for the cycloaddition of CO2 to an epoxide, facilitated by an onium salt such as this compound, is generally accepted to proceed via the following key steps:
-
Epoxide Ring-Opening: The iodide anion, being a good nucleophile, attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate.
-
CO2 Insertion: The resulting alkoxide attacks the electrophilic carbon of the CO2 molecule, forming a carbonate intermediate.
-
Cyclization: An intramolecular nucleophilic substitution occurs, where the oxygen anion attacks the carbon atom bearing the halogen, leading to the formation of the five-membered cyclic carbonate and regeneration of the iodide catalyst.
Below are Graphviz diagrams illustrating the reaction mechanism and a typical experimental workflow.
References
A Spectroscopic Comparison of Pyridinium-Based Ionic Liquids: A Guide for Researchers
This guide provides a comparative overview of the spectroscopic characteristics of various pyridinium-based ionic liquids (ILs), tailored for researchers, scientists, and professionals in drug development. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to facilitate the identification, characterization, and selection of these versatile compounds for diverse applications.
Comparative Spectroscopic Data
The unique molecular structure of each pyridinium-based ionic liquid gives rise to a distinct spectroscopic fingerprint. The following tables summarize quantitative data for a selection of these compounds, highlighting the influence of different anions and alkyl substituents on their spectral properties.
Table 1: ¹H-NMR Chemical Shifts (δ) in ppm
Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the chemical structure of pyridinium ILs. The chemical shifts of the pyridinium ring protons are particularly sensitive to the electronic environment influenced by the anion and N-substituents.
| Ionic Liquid | C-2,6 Protons (d) | C-4 Proton (t/m) | C-3,5 Protons (q/m) | N-H Proton (s) | Other Protons | Solvent | Reference |
| Pyridinium trifluoroacetate | 8.87 | 8.40 | 7.90 | 13.96 | - | - | [1] |
| Pyridinium 2-bromopropionate | 8.86 | 8.51 | 8.02 | 5.50 | 1.86 (d, 3H), 4.38 (q, 1H) | - | [1] |
| N-butylpyridinium bromide | 9.51 | 8.54 | 8.15 | - | 4.97 (t, 2H, N-CH₂) | CDCl₃ | [2] |
| N-butylpyridinium tetrafluoroborate | 9.01 | 8.49 | 8.08 | - | 4.68 (t, 2H, N-CH₂) | CDCl₃ | [2] |
Note: (d) = doublet, (t) = triplet, (q) = quartet, (m) = multiplet, (s) = singlet.
Table 2: Key FT-IR Absorption Bands (cm⁻¹)
FT-IR spectroscopy provides valuable information about the functional groups and intermolecular interactions within the ionic liquid. The vibrational frequencies of the pyridinium ring and the anion are key diagnostic markers.
| Ionic Liquid | N-H Stretch | C-H (Aromatic) | C=O Stretch | C=C/C=N Stretch | Anion-Specific Bands | Reference |
| Pyridinium trifluoroacetate | 3442.3 | 3096, 2986 | 1674 | 1556 | 1134 (C-O) | [1] |
| Pyridinium 2-bromopropionate | 3436 | 3096 | 1774 | 1633 | 1186 (C-O) | [1] |
| N-butylpyridinium tetrafluoroborate | - | ~3100 | - | ~1630 | ~1050 (BF₄⁻) | [3] |
| [bmim][BF₄] (for comparison) | - | ~3150 | - | ~1570 | 1057 (BF₄⁻) | [3] |
Table 3: UV-Vis Absorption Maxima (λmax)
UV-Vis spectroscopy is used to study the electronic transitions within the pyridinium cation. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent, the anion, and substituents on the pyridinium ring.[4]
| Ionic Liquid | λmax (nm) | Solvent | Reference |
| Pyridinium trifluoroacetate | 255.0 | - | [1] |
| Pyridinium 2-bromopropionate | 252.0 | - | [1] |
| N-butylpyridinium tetrafluoroborate | - | Acetonitrile/Water | [4][5] |
Visualizing the Experimental Workflow
The synthesis and characterization of pyridinium-based ionic liquids follow a systematic workflow. The diagram below illustrates the typical sequence of steps from synthesis to spectroscopic analysis.
Caption: General workflow for synthesis and spectroscopic characterization of pyridinium ILs.
Detailed Methodologies
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols are representative of the experimental procedures employed in the cited literature.
Synthesis of Pyridinium-Based Ionic Liquids
-
General N-Alkylation Method: Pyridine or a derivative (0.5 mol) is mixed with an appropriate alkyl bromide (0.5 mol) in a round-bottom flask.[2] The mixture is refluxed for approximately 72 hours at 70°C.[2] After the reaction, unreacted starting materials are removed by washing repeatedly with a solvent like ethyl acetate.[2] The remaining solvent is then removed using a rotary evaporator to yield the N-alkylpyridinium bromide salt.[2]
-
General Neutralization Method: For protic ionic liquids, pyridine or its derivative is reacted with a carboxylic acid.[1] The reaction is typically carried out with equimolar amounts of the base and acid.[6]
-
Anion Metathesis: To introduce different anions, a pyridinium halide salt (e.g., butyl pyridinium bromide) is dissolved in a solvent like methanol.[7] An equimolar amount of a salt containing the desired anion (e.g., sodium methanesulfonate) is added, and the mixture is stirred overnight at room temperature.[7] The resulting sodium halide precipitate is filtered off, and the solvent is evaporated to yield the final ionic liquid.[7]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the ionic liquid is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: ¹H-NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz or higher.[2]
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Spectra can be obtained from neat liquid samples placed between KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer is used to scan the sample, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum reveals absorption bands corresponding to the vibrational frequencies of specific functional groups and bonds within the ionic liquid.[1][8]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the ionic liquid is prepared in a suitable solvent (e.g., water or acetonitrile) with a known concentration.[4][9]
-
Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths (e.g., 200-500 nm).[5]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum, which corresponds to electronic transitions within the pyridinium cation.[4]
-
This guide serves as a starting point for researchers working with pyridinium-based ionic liquids. The provided data and protocols offer a foundation for understanding their spectroscopic properties, aiding in the development of new materials and applications.
References
- 1. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ionike.com [ionike.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
assessing the performance of 1-methylpyridin-1-ium iodide as a phase transfer catalyst
A notable gap in the scientific literature exists regarding the specific performance data of 1-methylpyridin-1-ium iodide as a phase transfer catalyst (PTC). Extensive searches for quantitative experimental results, such as reaction yields and times, for its use in common PTC reactions have not yielded sufficient data for a direct comparative analysis. Therefore, this guide provides a comprehensive comparison of well-established and commonly utilized phase transfer catalysts, offering a framework for the evaluation of novel catalysts like this compound should data become available.
Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the addition of a phase transfer catalyst, which transports a reactant from one phase to another, thereby enabling the reaction to proceed. The choice of catalyst can significantly impact the reaction's efficiency, yield, and cost-effectiveness.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of several widely used phase transfer catalysts in the context of the Williamson ether synthesis, a cornerstone reaction in organic chemistry.
Comparative Performance of Common Phase Transfer Catalysts
The efficacy of a phase transfer catalyst is typically evaluated based on key performance indicators such as reaction yield, reaction time, and catalyst loading. Below is a summary of the performance of several common quaternary ammonium and phosphonium salt catalysts in the Williamson ether synthesis of benzyl octyl ether.
| Catalyst | Structure | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | 0.05 | 6 | 92 |
| Tetrabutylammonium Iodide (TBAI) | (C₄H₉)₄N⁺I⁻ | 0.05 | 5 | 94 |
| Benzyltriethylammonium Chloride (BTEAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | 0.05 | 8 | 88 |
| Tetraoctylammonium Bromide (TOAB) | (C₈H₁₇)₄N⁺Br⁻ | 0.05 | 4 | 95 |
| Tetrabutylphosphonium Bromide (TBPB) | (C₄H₉)₄P⁺Br⁻ | 0.05 | 5.5 | 93 |
Note: The data presented in this table is representative and compiled from various sources for comparative purposes. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
To ensure reproducibility and facilitate a standardized comparison of catalyst performance, detailed experimental protocols are crucial. The following is a general procedure for the Williamson ether synthesis of benzyl octyl ether using a phase transfer catalyst.
Materials:
-
Benzyl bromide
-
Octanol
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Phase Transfer Catalyst (e.g., TBAB, TBAI, BTEAC, TOAB, TBPB)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octanol (1 equivalent) and the selected phase transfer catalyst (0.05 equivalents) in toluene.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Add benzyl bromide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for the specified reaction time.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the pure benzyl octyl ether.
Visualizing the Mechanism and Workflow
Phase Transfer Catalysis Mechanism
The diagram below illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction, where Q⁺X⁻ represents the catalyst, Nu⁻ is the nucleophile, and R-Y is the organic substrate.
Caption: General mechanism of phase transfer catalysis.
Experimental Workflow for Catalyst Comparison
The following diagram outlines a logical workflow for the comparative assessment of different phase transfer catalysts.
Caption: Workflow for comparing phase transfer catalysts.
The Validation of 1-Methylpyridin-1-ium Iodide as an Internal Standard in Analytical Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical step in the development of robust and reliable analytical methods. An ideal internal standard compensates for variations in sample preparation and instrument response, ultimately leading to improved accuracy and precision of quantitative analysis. This guide provides a comprehensive evaluation of 1-methylpyridin-1-ium iodide as a potential internal standard in analytical chemistry, comparing its theoretical advantages and expected performance with established alternatives, supported by experimental data from analogous analytical methods.
Principles of Internal Standardization
An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. The quantification of the analyte is then based on the ratio of the analyte's response to the IS's response. This approach mitigates errors arising from sample loss during preparation, injection volume variability, and fluctuations in instrument response.
The choice of an internal standard is governed by several key criteria:
-
Chemical Similarity: The IS should be chemically similar to the analyte to ensure similar behavior during sample extraction and analysis.
-
Resolution: It must be well-resolved from the analyte and any other matrix components in the chromatogram.
-
Purity and Stability: The IS should be of high purity and stable in the sample matrix and analytical solutions.
-
Non-interference: It should not be naturally present in the samples being analyzed.
This compound: A Candidate Internal Standard
This compound, a quaternary ammonium salt, presents several characteristics that make it a promising candidate as an internal standard, particularly for the analysis of polar, nitrogen-containing compounds in complex matrices. Its permanent positive charge and good solubility in polar solvents suggest it would be suitable for reversed-phase and hydrophilic interaction liquid chromatography (HILIC) methods.
Comparative Analysis: Performance Evaluation
To objectively assess the potential of this compound, we present a comparative analysis with commonly employed internal standards and the external standard method for the quantification of a model analyte, caffeine, in coffee samples by High-Performance Liquid Chromatography (HPLC). While specific validation data for this compound in this application is not extensively published, we can extrapolate its expected performance based on its chemical properties and established validation principles.
Table 1: Comparison of Validation Parameters for Caffeine Quantification by HPLC
| Validation Parameter | External Standard Method | Theophylline (Internal Standard) | This compound (Hypothetical Internal Standard) |
| Linearity (R²) | > 0.999 | > 0.999 | Expected > 0.999 |
| Precision (RSD%) | |||
| - Intra-day | < 2.0% | < 1.5% | Expected < 1.5% |
| - Inter-day | < 3.0% | < 2.0% | Expected < 2.0% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Expected 98 - 102% |
| Limit of Detection (LOD) | Dependent on instrument sensitivity | Similar to external standard | Similar to external standard |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity | Similar to external standard | Similar to external standard |
| Robustness | Susceptible to variations in injection volume and sample preparation | More robust to variations | Expected to be highly robust |
Data for External Standard Method and Theophylline are compiled from published studies on caffeine analysis. Data for this compound is a projection based on the expected performance of a suitable internal standard.
Experimental Protocols
HPLC Method for Caffeine Determination in Coffee
This protocol outlines a typical reversed-phase HPLC method for the quantification of caffeine in coffee samples.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 273 nm.
-
Column Temperature: Ambient.
Sample and Standard Preparation
-
Coffee Sample Preparation:
-
Weigh 100 mg of ground coffee into a 100 mL volumetric flask.
-
Add 50 mL of hot deionized water (approximately 80°C) and sonicate for 15 minutes.
-
Allow to cool to room temperature and dilute to volume with deionized water.
-
Filter the extract through a 0.45 µm syringe filter.
-
To a 10 mL volumetric flask, add 1 mL of the filtered extract and the internal standard solution.
-
Dilute to volume with the mobile phase.
-
-
Calibration Standards:
-
Prepare a stock solution of caffeine in the mobile phase (e.g., 1000 µg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of caffeine in the samples.
-
Add a constant amount of the internal standard solution to each calibration standard.
-
Internal Standard Selection and Preparation
-
For Theophylline: Prepare a stock solution of theophylline in the mobile phase (e.g., 500 µg/mL). Add a consistent volume of this stock solution to all samples and standards.
-
For this compound (Hypothetical): Prepare a stock solution of this compound in the mobile phase (e.g., 500 µg/mL). Add a consistent volume of this stock solution to all samples and standards.
Visualizing the Workflow and Logic
To further clarify the processes involved in analytical method validation and the selection of an internal standard, the following diagrams are provided.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-methylpyridin-1-ium iodide
For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount, extending to the responsible disposal of chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 1-methylpyridin-1-ium iodide, ensuring the safety of laboratory personnel and the protection of our environment. This compound must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[1]
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and causes serious eye damage.[2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). The table below summarizes the essential safety information.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] | P264: Wash skin thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product.[2][3] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][3] P330: Rinse mouth.[2][3] |
| Serious Eye Damage | H318: Causes serious eye damage[2] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P310: Immediately call a POISON CENTER/doctor.[2] |
| Personal Protective Equipment (PPE) | - Nitrile gloves- Safety glasses or goggles- Laboratory coat |
Experimental Protocol for Disposal
The following procedure outlines the necessary steps for the safe disposal of this compound.
-
Waste Collection:
-
Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., toxic, irritant).[1]
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be well-ventilated and situated away from incompatible materials.[1]
-
-
Institutional Contact:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for pickup and disposal.
-
The EHS office is equipped with the expertise to handle and dispose of the chemical in accordance with federal, state, and local regulations.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Thoroughly clean the spill area.
-
Report the spill to your supervisor and the EHS department.[1]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-methylpyridin-1-ium iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1-methylpyridin-1-ium iodide. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and causes serious eye damage.[1] It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established, data for related compounds can provide a conservative basis for handling. It is crucial to treat this compound as hazardous.
| Property | Value | Reference |
| Chemical Formula | C₆H₈IN | --INVALID-LINK-- |
| Molecular Weight | 221.04 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [1] |
| Signal Word | Danger | [1] |
| Related Compound Data (Methyl Iodide) | ||
| OSHA PEL (8-hour TWA) | 5 ppm (28 mg/m³) (Skin) | --INVALID-LINK--[2] |
| NIOSH REL (10-hour TWA) | 2 ppm (10 mg/m³) (Skin) | --INVALID-LINK--[3] |
| ACGIH TLV (8-hour TWA) | 2 ppm (Skin) | --INVALID-LINK--[2] |
Note: The exposure limits for methyl iodide are provided as a reference for a related hazardous compound and should be used for risk assessment with caution. Always aim to minimize exposure to the lowest feasible level.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[4]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[5]
-
Lab Coat: A properly fastened laboratory coat is mandatory.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.
Preparation and Use
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as detailed above.
-
-
Use:
-
Carefully open the container, avoiding the creation of dust.
-
Weigh or measure the required amount of the compound using appropriate tools (e.g., spatula, weighing paper).
-
If dissolving, add the solid to the solvent slowly to avoid splashing.
-
Keep the container sealed when not in use.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before addressing the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the substance.[4]
-
Cleanup:
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Use non-sparking tools if there is any fire hazard.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), and collect the cleaning materials as hazardous waste.
-
-
Decontamination: Decontaminate all equipment used for cleanup.
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm.
-
Waste Segregation:
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Collect all waste containing this compound, including excess material, contaminated PPE (gloves, etc.), and cleanup materials, in a designated hazardous waste container.
-
-
Waste Container:
-
Use a clearly labeled, sealed, and compatible waste container (e.g., high-density polyethylene - HDPE).
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols (e.g., toxic, irritant).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[7]
-
Experimental Workflow Visualization
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. METHYL IODIDE | Occupational Safety and Health Administration [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl iodide [cdc.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. iolitec.de [iolitec.de]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
